molecular formula C26H29NO B585505 Deschloro Clomiphene-d5

Deschloro Clomiphene-d5

カタログ番号: B585505
分子量: 376.5 g/mol
InChIキー: YOKPBLYAKJJMQO-IBEQMINASA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Deschloro Clomiphene-d5, also known as this compound, is a useful research compound. Its molecular formula is C26H29NO and its molecular weight is 376.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO/c1-3-27(4-2)19-20-28-25-17-15-24(16-18-25)26(23-13-9-6-10-14-23)21-22-11-7-5-8-12-22/h5-18,21H,3-4,19-20H2,1-2H3/b26-21-/i5D,7D,8D,11D,12D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKPBLYAKJJMQO-IBEQMINASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCN(CC)CC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Deschloro Clomiphene-d5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Deschloro Clomiphene-d5, a deuterated analog of Deschloro Clomiphene. This isotopically labeled compound serves as a crucial internal standard for the quantitative analysis of clomiphene and its metabolites in various biological matrices. This document outlines a plausible synthetic route, detailed characterization methodologies, and the expected analytical data.

Introduction

Deschloro Clomiphene is a triphenylethylene derivative and an analog of the selective estrogen receptor modulator (SERM), Clomiphene.[1][2] The deuterated version, this compound, is a stable isotope-labeled internal standard essential for accurate quantification in pharmacokinetic and metabolic studies of clomiphene using mass spectrometry-based methods.[3] The incorporation of five deuterium atoms on one of the phenyl rings provides a distinct mass shift without significantly altering the physicochemical properties of the molecule, making it an ideal internal standard.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 2-[4-(1-(phenyl-d5)-2-phenylethenyl)phenoxy]-N,N-diethylethanamine[1]
Synonyms This compound[1]
CAS Number 1346606-17-4[1]
Molecular Formula C₂₆H₂₄D₅NO[1]
Molecular Weight 376.55 g/mol [1][4]
Appearance Neat (likely an oil or solid)[1]

Synthesis of this compound

While a specific, publicly available, detailed synthesis protocol for this compound is not documented, a plausible and efficient synthetic route can be conceptualized based on established organic chemistry principles for the synthesis of triphenylethylene derivatives and the incorporation of deuterium labels. The proposed synthesis involves a multi-step process starting from commercially available deuterated precursors.

A potential synthetic pathway is the McMurry reaction, a well-known method for the synthesis of alkenes from two ketone or aldehyde molecules.

Proposed Synthetic Pathway

The synthesis can be envisioned to proceed via the following key steps, illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Deuterated Ketone cluster_1 Step 2: Synthesis of the Ether-linked Ketone cluster_2 Step 3: McMurry Coupling A Benzene-d6 C Deoxybenzoin-d5 (Ketone 1) A->C Friedel-Crafts Acylation (AlCl3) B Phenylacetyl chloride B->C G McMurry Reaction (TiCl4, Zn) C->G C->G Reactant 1 D 4-Hydroxyacetophenone F 4-(2-(diethylamino)ethoxy)acetophenone (Ketone 2) D->F Williamson Ether Synthesis (NaH) E 2-Chloro-N,N-diethylethanamine E->F F->G F->G Reactant 2 H This compound G->H Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Deoxybenzoin-d5

  • To a cooled (0 °C) and stirred suspension of anhydrous aluminum chloride (AlCl₃) in benzene-d6, slowly add phenylacetyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield pure deoxybenzoin-d5.

Step 2: Synthesis of 4-(2-(diethylamino)ethoxy)acetophenone

  • To a solution of 4-hydroxyacetophenone in a dry aprotic solvent (e.g., tetrahydrofuran), add sodium hydride (NaH) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Add 2-chloro-N,N-diethylethanamine hydrochloride and a phase-transfer catalyst (e.g., tetrabutylammonium iodide).

  • Reflux the reaction mixture for 12-24 hours.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.

Step 3: McMurry Coupling to form this compound

  • In a flask under an inert atmosphere (e.g., argon), add zinc dust and titanium tetrachloride (TiCl₄) in dry tetrahydrofuran at a low temperature.

  • Reflux the mixture to generate the low-valent titanium reagent.

  • To this refluxing mixture, add a solution of deoxybenzoin-d5 and 4-(2-(diethylamino)ethoxy)acetophenone in dry tetrahydrofuran dropwise over several hours.

  • Continue refluxing for an additional 12-18 hours.

  • Cool the reaction and quench with a potassium carbonate solution.

  • Filter the mixture and extract the filtrate with an organic solvent.

  • Wash, dry, and concentrate the organic extracts. The resulting product will be a mixture of (E)- and (Z)-isomers of this compound.

  • The isomers can be separated by column chromatography if required.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.

Characterization_Workflow Start Synthesized this compound NMR NMR Spectroscopy (¹H, ¹³C, ²H) Start->NMR Structural Confirmation MS Mass Spectrometry (HRMS, MS/MS) Start->MS Molecular Weight & Isotopic Enrichment IR Infrared Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC, UPLC) Start->Purity Purity Determination Final Characterized Product NMR->Final MS->Final IR->Final Purity->Final

Caption: Experimental workflow for the characterization of this compound.

Expected Analytical Data

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show a significant reduction in the signal intensity corresponding to the protons of one of the phenyl rings. The integration of the remaining aromatic protons compared to other protons in the molecule (e.g., the ethyl groups) will confirm the degree of deuteration. The characteristic signals for the diethylaminoethyl group and the other phenyl ring should be present.

  • ¹³C NMR: The carbon-13 NMR spectrum will show the signals for all 26 carbon atoms. The signals for the deuterated phenyl ring may appear as multiplets with reduced intensity due to C-D coupling.

  • ²H NMR: The deuterium NMR spectrum should exhibit a signal in the aromatic region, confirming the presence and chemical environment of the deuterium atoms.

4.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS): This is a critical technique to confirm the elemental composition. The measured accurate mass should correspond to the calculated mass of C₂₆H₂₄D₅NO.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis will help to confirm the location of the deuterium atoms. The fragmentation pattern should be consistent with the structure, with key fragments showing a mass shift of +5 amu compared to the non-deuterated analog.

Quantitative Data Summary

Analytical TechniqueParameterExpected Value
HRMS [M+H]⁺ (Calculated)377.2944
HRMS [M+H]⁺ (Measured)Within 5 ppm of calculated
¹H NMR Aromatic ProtonsReduced integration for one phenyl ring
Purity (HPLC) Area %>98%
Isotopic Purity %D>98%

4.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. A key feature to look for would be the C-D stretching vibrations, which typically appear in the range of 2100-2300 cm⁻¹, a region that is usually free of other strong absorptions.

4.2.4. Purity Assessment

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is used to determine the chemical purity of the final compound. A single major peak with a purity of >98% is typically required for a reference standard.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical reactions and is expected to be a viable method for its preparation. The detailed characterization plan ensures the identity, purity, and isotopic enrichment of the final product, making it suitable for its intended use as a reliable internal standard in demanding analytical applications within the fields of pharmacology and drug development.

References

A Technical Guide to the Physicochemical Properties of Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of Deschloro Clomiphene-d5, a deuterated analog of a Clomiphene metabolite. Due to its nature as a research chemical and stable isotope-labeled internal standard, detailed experimental data on some of its properties are not extensively published. This document collates available information from various suppliers and scientific literature to serve as a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. The guide also outlines relevant experimental protocols and visualizes key concepts through diagrams to facilitate a deeper understanding of its application and biological context.

Introduction

This compound is the deuterium-labeled version of Deschloro Clomiphene, a known analog and impurity of Clomiphene.[1][2][3] Clomiphene is a selective estrogen receptor modulator (SERM) widely used in the treatment of infertility.[4][5] Deuterated standards like this compound are crucial for quantitative bioanalytical studies, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods, where they serve as ideal internal standards to correct for matrix effects and variations in sample processing.[6] The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the chemical properties, making it an excellent tool for sensitive and accurate quantification of the parent compound in biological matrices.[2][7]

Physicochemical Properties

The following tables summarize the available physicochemical data for this compound. It is important to note that some properties, such as melting and boiling points, have not been extensively reported in the literature.

Table 1: General and Chemical Properties

PropertyValueSource(s)
Chemical Name 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5[2][7]
Synonyms This compound[2][7][8][9]
Molecular Formula C₂₆H₂₄D₅NO[2][9][10]
Molecular Weight 376.55 g/mol [2][9][10]
CAS Number 1346606-17-4[2][7][8][10]
Unlabeled CAS Number 19957-52-9[7][9]
Appearance Neat solid, Crystalline solid[7]

Table 2: Spectroscopic and Stability Information

PropertyValue/InformationSource(s)
Storage Conditions Recommended storage at -20°C for long-term stability.[11]
NMR Spectroscopy Specific spectral data not readily available in public literature. Expected to show characteristic peaks for the aromatic and aliphatic protons, with the absence of signals from the deuterated phenyl ring.
Mass Spectrometry Expected to show a distinct molecular ion peak at m/z 377.28 [M+H]⁺ in positive ion mode ESI-MS. Fragmentation pattern would be similar to the non-deuterated analog.
Solubility Data for the deuterated compound is not specified. The parent compound, Clomiphene citrate, is soluble in DMSO (~25 mg/mL) and dimethylformamide (~30 mg/mL), and sparingly soluble in aqueous buffers.[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, based on established methods for Clomiphene and its analogs, the following protocols can be considered representative.

Synthesis of Deuterated Clomiphene Analogs

The synthesis of deuterated aromatic compounds can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. A general workflow for such a synthesis is outlined below.

Workflow for Synthesis of Deuterated Aromatic Compounds

G cluster_synthesis Synthesis Workflow start Start with non-deuterated precursor (e.g., Deschloro Clomiphene) reaction H/D Exchange Reaction - Deuterated solvent (e.g., D₂O, CD₃OD) - Catalyst (e.g., Pt/C, Pd/C) start->reaction purification Purification - Column Chromatography - Recrystallization reaction->purification characterization Characterization - NMR Spectroscopy - Mass Spectrometry purification->characterization final_product Deuterated Product (this compound) characterization->final_product

Caption: A generalized workflow for the synthesis of deuterated aromatic compounds.

A typical procedure would involve dissolving the non-deuterated precursor in a deuterated solvent in the presence of a suitable catalyst and heating the mixture to facilitate the exchange of hydrogen atoms with deuterium.[12][13] The product is then purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry to confirm the isotopic enrichment and purity.

Bioanalytical Method using LC-MS/MS

The quantification of Deschloro Clomiphene (and by extension, the use of its d5-labeled internal standard) in biological matrices is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15][16][17]

Experimental Workflow for Bioanalysis

G cluster_bioanalysis Bioanalytical Workflow sample_prep Sample Preparation - Plasma/Urine sample collection - Spiking with Internal Standard (this compound) - Protein Precipitation / Liquid-Liquid Extraction lc_separation LC Separation - C18 Reverse-Phase Column - Gradient elution with Acetonitrile/Water mobile phase containing formic acid sample_prep->lc_separation ms_detection MS/MS Detection - Electrospray Ionization (ESI+) - Multiple Reaction Monitoring (MRM) lc_separation->ms_detection data_analysis Data Analysis - Peak integration - Quantification using calibration curve ms_detection->data_analysis

Caption: A typical workflow for the bioanalysis of clomiphene analogs using LC-MS/MS.

Detailed Method Parameters (Representative):

  • Sample Preparation:

    • Aliquots of plasma or urine are spiked with a known concentration of this compound as an internal standard.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • Alternatively, liquid-liquid extraction with a solvent such as ethyl acetate can be used to isolate the analyte.[14]

    • The supernatant or organic layer is evaporated to dryness and reconstituted in the mobile phase for injection.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., YMC-Pack C18-AM, 3µm; 4.6 mm i.d × 50 mm) is commonly used.[14]

    • Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water, both containing a small amount of an additive like formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[14][18]

    • Flow Rate: A flow rate of around 0.5-1.0 mL/min is standard.

  • Mass Spectrometry:

    • Ionization: Positive ion electrospray ionization (ESI+) is generally used.

    • Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • MRM Transitions (Hypothetical):

      • Deschloro Clomiphene: Q1 m/z 372.2 -> Q3 m/z [fragment ion]

      • This compound: Q1 m/z 377.3 -> Q3 m/z [corresponding fragment ion]

Biological Context and Signaling Pathway

Deschloro Clomiphene is an analog of Clomiphene, which is a well-known Selective Estrogen Receptor Modulator (SERM).[3] SERMs exhibit tissue-specific estrogen receptor agonist or antagonist activity.[19][20][21][22] The mechanism of action involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor that affect its interaction with co-regulatory proteins and subsequent gene transcription.[22][23]

In the context of its use for ovulation induction, Clomiphene acts as an estrogen antagonist in the hypothalamus.[4] This blocks the negative feedback of endogenous estrogen, leading to an increase in the release of Gonadotropin-Releasing Hormone (GnRH).[4] GnRH then stimulates the pituitary gland to produce more Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), which in turn stimulate follicular development and ovulation.[4]

Furthermore, some studies suggest that clomiphene citrate can down-regulate the expression of Estrogen Receptor-α (ERα) through the ubiquitin-proteasome pathway, contributing to its antagonistic effects in certain tissues.[24]

Signaling Pathway of Clomiphene as a SERM

G cluster_pathway Clomiphene Signaling Pathway (Hypothalamus) Clomiphene Clomiphene / Deschloro Clomiphene ER Estrogen Receptor (ERα/ERβ) Clomiphene->ER Binds and blocks Proteasome Ubiquitin-Proteasome Pathway Clomiphene->Proteasome Induces NegativeFeedback Negative Feedback Inhibition ER->NegativeFeedback Mediates Estrogen Endogenous Estrogen Estrogen->ER GnRH Increased GnRH Release NegativeFeedback->GnRH Inhibits Pituitary Pituitary Gland GnRH->Pituitary FSH_LH Increased FSH & LH Secretion Pituitary->FSH_LH Ovary Ovary FSH_LH->Ovary Ovulation Follicular Development & Ovulation Ovary->Ovulation ER_Degradation ERα Degradation Proteasome->ER_Degradation Leads to ER_Degradation->NegativeFeedback Reduces

Caption: A simplified diagram of the signaling pathway of clomiphene as a SERM in the hypothalamus.

Conclusion

This compound is a valuable tool for researchers in the field of drug metabolism and bioanalysis. While comprehensive physicochemical data for this specific deuterated analog is limited, its properties can be inferred from its non-deuterated counterpart and the general behavior of similar compounds. The provided information on its known properties, representative experimental protocols, and biological context aims to support its effective use in research settings. Further studies are warranted to fully characterize its physicochemical profile.

References

An In-depth Technical Guide to the Isotopic Purity of Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of Deschloro Clomiphene-d5, a deuterated analog of Deschloro Clomiphene. The document details the analytical methodologies for determining isotopic purity, presents available data, and outlines a plausible synthetic route. This guide is intended for professionals in drug development and research who utilize stable isotope-labeled compounds as internal standards in quantitative analyses.

Introduction to this compound

This compound is the deuterium-labeled version of Deschloro Clomiphene, an analog of Clomiphene. Clomiphene is a selective estrogen receptor modulator (SERM) used in fertility treatments. The deuterated form serves as an ideal internal standard for pharmacokinetic and metabolic studies of Deschloro Clomiphene and related compounds, owing to its chemical identity with the analyte and its distinct mass, which allows for precise quantification using mass spectrometry.

Chemical Information:

Property Value
Chemical Name N,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine
Chemical Formula C₂₆H₂₄D₅NO
CAS Number 1346606-17-4
Molecular Weight 376.55 g/mol

| Unlabeled CAS No. | 19957-52-9 |

Isotopic Purity Analysis

The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard. It refers to the percentage of the compound that contains the specified number of deuterium atoms. The primary techniques for determining the isotopic purity of this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS, particularly when coupled with liquid chromatography (LC-HRMS), is a powerful technique for assessing isotopic purity. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions.

Principle: The high resolving power of HRMS enables the separation and detection of ions with very small mass differences. In the case of this compound, the instrument can distinguish between the desired d5 isotopologue and other isotopologues with fewer or more deuterium atoms (e.g., d0, d1, d2, d3, d4). The isotopic purity is determined by calculating the relative abundance of the ion corresponding to the d5 species compared to the total abundance of all detected isotopologues of the molecule.[1][2]

Experimental Protocol: Isotopic Purity Determination by LC-HRMS

  • Sample Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system equipped with a C18 column. A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile with a small amount of formic acid to facilitate ionization.

  • Mass Spectrometric Analysis: The eluent from the LC system is introduced into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions [M+H]+.

  • Data Acquisition: Data is acquired in full scan mode over a mass range that encompasses all expected isotopologues of Deschloro Clomiphene.

  • Data Analysis: The peak areas for the d0 to d5 isotopologues are integrated from the extracted ion chromatograms. The isotopic purity is calculated using the following formula:

    Isotopic Purity (%) = (Area of d5 isotopologue / Sum of areas of all isotopologues) x 100

Expected Quantitative Data: While a publicly available Certificate of Analysis with specific isotopic purity data for this compound is not readily found, typical isotopic purity for commercially available deuterated standards is expected to be high. The data would be presented in a table similar to the one below, which is based on general expectations for such compounds.

IsotopologueRelative Abundance (%)
d0< 0.1
d1< 0.5
d2< 1.0
d3< 2.0
d4~ 5.0
d5> 90.0
Total Isotopic Purity (d5) > 90.0%
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a complementary technique that provides information about the location and extent of deuteration. ¹H NMR is particularly useful for assessing the degree of deuterium incorporation at specific positions in the molecule.

Principle: In a ¹H NMR spectrum, the absence of a signal at a particular chemical shift where a proton is expected indicates that it has been substituted with a deuterium atom. By comparing the integration of the remaining proton signals to a known internal standard or to a non-deuterated reference spectrum, the percentage of deuteration at each site can be estimated.

Experimental Protocol: Isotopic Purity Assessment by ¹H NMR

  • Sample Preparation: A solution of this compound (typically 5-10 mg) is prepared in a deuterated NMR solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts and integrations of the proton signals are analyzed. For this compound, the signals corresponding to the protons on the deuterated phenyl ring are expected to be significantly diminished or absent. The isotopic purity is estimated by comparing the integral of the residual proton signals in the deuterated region to the integrals of protons in the non-deuterated parts of the molecule.

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not publicly available. However, based on known synthetic routes for clomiphene and other triphenylethylene compounds, a plausible synthetic pathway can be proposed.[3][4] The key step involves the use of a deuterated starting material, such as deuterated benzophenone (benzophenone-d5).

Proposed Synthetic Pathway:

The synthesis can be envisioned as a multi-step process:

  • McMurry Coupling: A McMurry reaction between 4-hydroxybenzophenone and benzophenone-d5 would yield a deuterated triphenylethylene intermediate.

  • Alkylation: The hydroxyl group of the intermediate is then alkylated with 2-diethylaminoethyl chloride to introduce the side chain.

  • Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or preparative HPLC.

Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of 1-(4-hydroxyphenyl)-1-(phenyl-d5)-2-phenylethylene.

    • In a flame-dried round-bottom flask under an inert atmosphere, a mixture of 4-hydroxybenzophenone and benzophenone-d5 is reacted with a low-valent titanium reagent, prepared in situ from TiCl₄ and a reducing agent like zinc or a zinc-copper couple, in a suitable solvent such as THF. The reaction mixture is heated to reflux for several hours. After completion, the reaction is quenched, and the product is extracted and purified.

  • Step 2: Synthesis of this compound.

    • The product from Step 1 is dissolved in a polar aprotic solvent like DMF or acetone. An excess of a base such as potassium carbonate is added, followed by the addition of 2-diethylaminoethyl chloride. The reaction mixture is heated to facilitate the alkylation. After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by column chromatography on silica gel to afford this compound.

Visualizations

The following diagrams illustrate the analytical workflow for determining isotopic purity and the proposed synthetic pathway for this compound.

Isotopic_Purity_Workflow cluster_MS Mass Spectrometry Analysis cluster_NMR NMR Analysis MS_Sample This compound Sample LC LC Separation MS_Sample->LC Injection HRMS HRMS Detection LC->HRMS Elution MS_Data Mass Spectrum (Isotopologue Distribution) HRMS->MS_Data Data Acquisition MS_Purity Isotopic Purity Calculation MS_Data->MS_Purity Integration NMR_Sample This compound Sample NMR_Acq ¹H NMR Acquisition NMR_Sample->NMR_Acq NMR_Spec ¹H NMR Spectrum NMR_Acq->NMR_Spec NMR_Purity Deuteration Site Confirmation NMR_Spec->NMR_Purity

Caption: Workflow for Isotopic Purity Analysis.

Synthesis_Pathway Start1 4-Hydroxybenzophenone McMurry McMurry Coupling (TiCl4, Zn) Start1->McMurry Start2 Benzophenone-d5 Start2->McMurry Intermediate 1-(4-hydroxyphenyl)-1-(phenyl-d5)- 2-phenylethylene McMurry->Intermediate Alkylation Alkylation (2-diethylaminoethyl chloride, K2CO3) Intermediate->Alkylation Product This compound Alkylation->Product Purification Purification (Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed Synthesis of this compound.

Conclusion

The isotopic purity of this compound is a critical attribute for its application as an internal standard in quantitative bioanalysis. This guide has outlined the primary analytical techniques, HRMS and NMR spectroscopy, used to determine and confirm its isotopic purity. While specific quantitative data from a public Certificate of Analysis is not available, the methodologies described provide a robust framework for its assessment. Furthermore, a plausible synthetic route has been proposed based on established chemical reactions for related compounds. For researchers and drug development professionals, ensuring the high isotopic purity of such standards is paramount for generating accurate and reliable data in regulated environments. It is recommended to obtain a lot-specific Certificate of Analysis from the supplier for precise quantitative data on isotopic purity.

References

The Role of Deschloro Clomiphene-d5 as an Internal Standard in Bioanalytical Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Deschloro Clomiphene-d5's mechanism of action when utilized as an internal standard in quantitative bioanalysis, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document outlines the fundamental principles governing its application, presents relevant experimental protocols, and summarizes key quantitative data typically generated in such analyses.

Core Principles of Internal Standards in LC-MS/MS

In quantitative analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to all samples, calibrators, and quality controls. The primary function of an internal standard is to correct for the variability inherent in the analytical process, from sample preparation to final detection.[1] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in mass spectrometry-based bioanalysis.[1][2]

The mechanism of action for a SIL internal standard relies on the principle of isotopic dilution. This compound is chemically identical to the analyte, clomiphene, except for the replacement of five hydrogen atoms with deuterium atoms. This substitution results in a minimal change in its chemical properties but a significant and predictable increase in its mass-to-charge ratio (m/z).

Key advantages of using a deuterated internal standard like this compound include:

  • Co-elution with the Analyte: Due to its near-identical chemical structure, this compound exhibits the same chromatographic behavior as clomiphene, meaning they elute at the same retention time.[1] This is crucial for correcting variations in chromatographic performance.

  • Similar Ionization Efficiency: It demonstrates comparable ionization response in the mass spectrometer's ion source.[1] This is vital for mitigating matrix effects—the suppression or enhancement of ionization caused by other components in the sample matrix.[2]

  • Correction for Sample Preparation Variability: Any loss of the analyte during extraction, evaporation, or reconstitution steps will be mirrored by a proportional loss of the internal standard.

By measuring the ratio of the analyte's response to the internal standard's response, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute responses fluctuate.

Physicochemical Properties of this compound

PropertyValueReference
Chemical Name2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5[3]
SynonymsN,N-diethyl-2-[4-[(Z)-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]ethanamine[4]
Molecular FormulaC₂₆H₂₄D₅NO[3]
Molecular Weight376.55 g/mol [3]
Unlabeled CAS19957-52-9[4]

Experimental Protocol: Quantification of Clomiphene in Human Plasma

The following is a representative experimental protocol for the quantification of clomiphene in human plasma using LC-MS/MS, adapted from established methodologies.[5][6] In this context, this compound would be the ideal internal standard.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the working internal standard solution (this compound in methanol).

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Parameters
ParameterCondition
Column ZORBAX Eclipse plus C18 (1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient As required for optimal separation
Injection Volume 10 µL
Column Temperature 40°C

Note: The gradient conditions would need to be optimized to ensure baseline separation of clomiphene isomers and metabolites from endogenous interferences.[5][6]

Mass Spectrometry Parameters
ParameterCondition
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transition (Clomiphene) m/z 406.2 → m/z 100.1
MRM Transition (this compound) m/z 411.2 → m/z 100.1

The specific MRM transitions should be optimized for the instrument in use.

Quantitative Data and Method Validation

While specific validation data for this compound is not publicly available, the following table summarizes typical performance characteristics from validated LC-MS/MS methods for clomiphene quantification that employ a stable isotope-labeled internal standard.[5][7]

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.06 - 12.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%RE) ± 15%
Recovery > 85%

Visualizations

Signaling Pathways and Experimental Workflows

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Deschloro Clomiphene-d5 (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (Co-elution of Analyte and IS) reconstitute->lc_separation ms_ionization Mass Spectrometry (Ionization) ms_detection MS/MS Detection (MRM) peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte / IS) quantification Quantification using Calibration Curve cluster_analyte Clomiphene (Analyte) cluster_is This compound (Internal Standard) cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry analyte Clomiphene analyte_mass m/z 406.2 analyte->analyte_mass lc Co-elution at same retention time analyte->lc is This compound is_mass m/z 411.2 is->is_mass is->lc ms Separate detection based on different m/z values lc->ms

References

"understanding deuterated internal standards in mass spectrometry"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Deuterated Internal Standards in Mass Spectrometry

For researchers, scientists, and drug development professionals in the landscape of quantitative mass spectrometry, the pursuit of analytical accuracy and precision is paramount.[1] This technical guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for employing deuterated internal standards in mass spectrometry-based bioanalysis. By serving as a stable and predictable reference, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, ensuring the generation of robust and reliable data.[1]

Core Principles: The Gold Standard for Quantitation

The fundamental principle of a deuterated internal standard (IS) is the introduction of a compound that is chemically identical to the analyte of interest but physically distinguishable by the mass spectrometer.[1] This is achieved by replacing one or more hydrogen atoms with its heavier, stable isotope, deuterium (²H or D), which incrementally increases the molecule's mass.[1] This mass shift allows the mass spectrometer to differentiate between the analyte and the deuterated IS, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process.[1]

Stable isotope-labeled internal standards (SIL-IS), such as deuterated standards, are widely regarded as the gold standard for quantitative bioanalysis.[2][3] Their primary role is to compensate for variability that can be introduced during various stages of the analytical workflow.[2][4] This includes:

  • Sample Preparation: Variations in extraction efficiency, recovery, and volumetric dilutions are corrected because the deuterated IS experiences the same losses as the analyte.[4][5]

  • Matrix Effects: Biological matrices like plasma and urine contain endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] A co-eluting deuterated internal standard experiences the same matrix effects, allowing for accurate normalization of the analyte's signal.[1][6]

  • Instrumental Variability: Fluctuations in injection volume and mass spectrometer response are effectively normalized by using the ratio of the analyte signal to the internal standard signal for quantification.[4][7]

G Logical Decision Flow for Internal Standard Selection cluster_0 Internal Standard (IS) Selection Start Need for Quantitative Analysis by LC-MS CheckSIL Is a Stable Isotope-Labeled (SIL) IS Available? Start->CheckSIL CheckDeuterated Is the SIL-IS a Deuterated Standard? CheckSIL->CheckDeuterated Yes UseAnalog Use Structural Analog IS CheckSIL->UseAnalog No UseDeuterated Use Deuterated IS (Gold Standard) CheckDeuterated->UseDeuterated Yes UseOtherSIL Use ¹³C or ¹⁵N Labeled IS CheckDeuterated->UseOtherSIL No End Proceed with Method Validation UseDeuterated->End UseOtherSIL->End UseAnalog->End

Caption: Decision pathway for internal standard selection in bioanalytical methods.

Key Considerations for Selection and Synthesis

The utility of a deuterated internal standard is dependent on its quality and appropriate design. Key factors include:

  • Number of Deuterium Atoms: A sufficient number of deuterium atoms (typically at least three) should be incorporated to ensure the mass shift is large enough to prevent interference from the natural isotopic abundance of the analyte.[5][8]

  • Labeling Position: Deuterium atoms should be placed on chemically stable positions within the molecule. Avoid labeling on exchangeable sites, such as hydroxyl (-OH), amine (-NH), or carboxyl (-COOH) groups, as the deuterium can exchange with hydrogen from the solvent, compromising quantitative accuracy.[9][10]

  • Isotopic Purity: The isotopic purity of the standard is critical.[8] The presence of unlabeled or partially labeled species can interfere with the quantification of the analyte, particularly at the lower limit of quantification (LLOQ).[8]

  • Synthesis: Deuterated standards can be prepared through various methods, including total synthesis from deuterated precursors or catalytic deuteration using deuterium gas.[10] The chosen synthesis route must yield a product with high isotopic purity and chemical stability.[11][12][13]

Potential Limitations and Isotopic Effects

While highly effective, deuterated standards are not always a perfect proxy for the analyte.[8] Researchers must be aware of potential limitations:

  • Chromatographic Isotope Effect: The replacement of hydrogen with the heavier deuterium isotope can sometimes lead to slight differences in chromatographic retention time.[9][14] If this shift causes the analyte and internal standard to elute in different regions of ion suppression or enhancement, it can lead to inaccurate quantification.[14][15]

  • Deuterium Exchange: As mentioned, if deuterium atoms are in labile positions, they can exchange with protons from the solution, leading to a loss of the isotopic label and inaccurate results.[9][16]

  • Crosstalk: Interference can occur when the signal from the analyte contributes to the signal of the internal standard, or vice versa. This is typically assessed during method validation to ensure it does not impact the results.[17]

Data Presentation: Performance Comparison

The use of a deuterated internal standard significantly improves assay performance compared to using a structural analog or no internal standard. The tables below summarize typical validation data, illustrating the superior accuracy and precision achieved.

Table 1: Comparison of Assay Accuracy and Precision

Internal Standard Type Analyte Concentration (ng/mL) Accuracy (% Bias) Precision (% CV)
Deuterated IS 5 (LLOQ) -2.5% 6.8%
50 (Low QC) 1.2% 4.5%
500 (Mid QC) 0.8% 3.1%
1500 (High QC) -1.5% 2.5%
Structural Analog IS 5 (LLOQ) -12.0% 14.2%
50 (Low QC) -8.5% 11.5%
500 (Mid QC) 5.2% 9.8%
1500 (High QC) 9.7% 8.1%

Data is representative and compiled based on principles described in cited literature.[2][17]

Table 2: Assessment of Matrix Effects

Internal Standard Type Matrix Source Matrix Factor (MF) IS-Normalized MF % CV of IS-Normalized MF
Deuterated IS Human Plasma Lot 1 0.88 1.01 4.2%
Human Plasma Lot 2 0.75 0.98
Human Plasma Lot 3 0.95 1.03
Human Plasma Lot 4 0.82 0.99
Structural Analog IS Human Plasma Lot 1 0.85 1.15 18.7%
Human Plasma Lot 2 0.65 0.95
Human Plasma Lot 3 0.98 1.28
Human Plasma Lot 4 0.78 1.05

Acceptance criteria for the coefficient of variation (CV) of the IS-normalized matrix factor is typically ≤ 15%.[17]

Experimental Protocols for Method Validation

Rigorous validation is essential to ensure the reliability of a bioanalytical method employing a deuterated internal standard.[17] The following are detailed protocols for critical validation experiments.

G Typical Bioanalytical Workflow Using a Deuterated Internal Standard cluster_workflow Quantitative Analysis Workflow Sample 1. Biological Sample (Plasma, Urine, etc.) Spike 2. Spike with Deuterated Internal Standard (IS) Sample->Spike Prepare 3. Sample Preparation (e.g., Protein Precipitation, SPE) Spike->Prepare Analyze 4. LC-MS/MS Analysis Prepare->Analyze Quantify 5. Data Processing (Calculate Analyte/IS Ratio) Analyze->Quantify Result 6. Final Concentration Report Quantify->Result

Caption: A typical experimental workflow for quantitative bioanalysis.[3]

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common method for extracting small molecule drugs from plasma samples.[4]

  • Objective: To remove proteins from the plasma sample that would otherwise interfere with LC-MS/MS analysis.

  • Materials:

    • Plasma samples (calibrators, quality controls, and unknown samples).

    • Deuterated internal standard working solution (e.g., 100 ng/mL).[4]

    • Cold acetonitrile (ACN) containing 0.1% formic acid.

  • Procedure:

    • Thaw all plasma samples on ice and vortex to ensure homogeneity.[4]

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[4]

    • Add 20 µL of the internal standard working solution to each tube (except for blank matrix samples).[4] Vortex briefly.

    • Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.[3]

    • Vortex vigorously for 1 minute to ensure complete precipitation.[3]

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]

    • Carefully transfer the supernatant to a clean LC vial for analysis.[3]

Protocol 2: Assessment of Matrix Effects

This protocol describes the post-extraction spike method to evaluate the impact of the biological matrix on analyte and IS signals.[1]

  • Objective: To determine if co-eluting matrix components cause ion suppression or enhancement.

  • Materials:

    • Blank biological matrix (e.g., human plasma) from at least six different sources.[1]

    • Analyte and deuterated IS stock solutions.

    • Reconstitution solvent (typically the mobile phase).

  • Procedure:

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Prepare solutions of the analyte and deuterated IS in the reconstitution solvent at low and high concentrations.[1]

      • Set B (Post-Extraction Spike): Extract blank matrix samples from each source following the final validated sample preparation procedure. Spike the dried or evaporated extracts with the analyte and deuterated IS at the same low and high concentrations as Set A.

      • Set C (Matrix Blanks): Extract blank matrix samples to confirm no interference at the retention times of the analyte and IS.

    • Analyze and Calculate: Analyze all samples by LC-MS/MS. The matrix factor (MF) is calculated by comparing the peak area of the analyte in Set B to the peak area in Set A. The IS-normalized MF is then calculated to determine if the deuterated standard effectively compensates for matrix variability.

Protocol 3: Assessment of Crosstalk
  • Objective: To ensure that the signal from the analyte does not interfere with the detection of the deuterated IS, and vice versa.[17]

  • Procedure:

    • Prepare two sets of samples:

      • Set 1 (Analyte Crosstalk): Prepare a sample of blank matrix spiked only with the analyte at the Upper Limit of Quantification (ULOQ).[17]

      • Set 2 (IS Crosstalk): Prepare a sample of blank matrix spiked only with the deuterated IS at its working concentration.

    • Analyze: Analyze the samples and monitor the mass transition for the internal standard in Set 1 and the mass transition for the analyte in Set 2. The response should be below a pre-defined threshold (e.g., <5% of the LLOQ response for the analyte and <1% for the IS).

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[3] Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3][17] Adherence to the principles outlined in regulatory guidelines and the implementation of rigorous validation experiments are critical for ensuring the success of drug development programs and the reliability of bioanalytical data.[17]

References

The Kinetic Hand of Deuterium: A Technical Guide to Exploratory Studies of Deuterated Clomiphene Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the prospective landscape of deuterated clomiphene analogs, offering a roadmap for their exploration and development. While direct, extensive exploratory studies on deuterated clomiphene are not yet widely published, this document synthesizes the foundational principles of drug deuteration with the known pharmacology and metabolism of clomiphene to outline a robust strategy for investigation. By leveraging the kinetic isotope effect, deuterated analogs of clomiphene present a compelling opportunity to refine its therapeutic profile, potentially leading to improved efficacy, safety, and patient outcomes in the treatment of ovulatory dysfunction.

The Strategic Advantage of Deuteration in Drug Development

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass compared to protium (the common isotope of hydrogen). This seemingly subtle difference has profound implications for the chemical and biological behavior of molecules. The carbon-deuterium (C-D) bond is significantly stronger and more stable than the carbon-hydrogen (C-H) bond.[1] Consequently, it requires more energy to break a C-D bond, leading to a slower reaction rate. This phenomenon, known as the kinetic isotope effect (KIE) , is the cornerstone of deuterium-based drug design.[1]

By selectively replacing hydrogen atoms with deuterium at sites of metabolic vulnerability in a drug molecule, it is possible to slow down its metabolic degradation.[1][2] This can lead to several desirable pharmacokinetic outcomes:

  • Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the bloodstream, potentially allowing for less frequent dosing.[3]

  • Reduced formation of metabolites: Deuteration can decrease the formation of specific metabolites, which may be beneficial if a metabolite is associated with adverse effects or has reduced therapeutic activity.[3]

  • Altered metabolic pathways: Slowing down a primary metabolic pathway can sometimes lead to "metabolic switching," where the drug is metabolized through alternative routes, which may or may not be advantageous.[1]

  • Improved safety profile: By reducing the formation of reactive or toxic metabolites, deuteration can potentially lead to a safer drug candidate.

The application of this "deuterium switch" strategy has been successfully employed in the development of FDA-approved drugs, demonstrating its viability in enhancing the therapeutic potential of existing pharmacophores.[4]

Clomiphene: Metabolism and Pharmacokinetic Profile

Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely used for the induction of ovulation.[5] It is administered as a mixture of two geometric isomers, enclomiphene ((E)-clomiphene) and zuclomiphene ((Z)-clomiphene), which possess distinct pharmacological and pharmacokinetic properties.[6] Enclomiphene is the more anti-estrogenic and is considered the primarily active isomer for ovulation induction, while zuclomiphene is more estrogenic and has a significantly longer half-life.[2][6]

The metabolism of clomiphene is primarily hepatic and involves the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing key roles.[7][8] The major metabolic pathways include N-desethylation and hydroxylation.[9] The resulting metabolites, such as (E)-4-hydroxyclomiphene and (E)-4-hydroxy-N-desethylclomiphene, have been shown to be potent estrogen receptor antagonists.[7]

Pharmacokinetic Parameters of Clomiphene Isomers

The pharmacokinetic profiles of enclomiphene and zuclomiphene differ significantly, largely due to their differing rates of metabolism and elimination.

ParameterEnclomiphene ((E)-clomiphene)Zuclomiphene ((Z)-clomiphene)Reference(s)
Peak Plasma Concentration (Cmax) ~15 ng/mL~15 ng/mL[10]
Time to Peak (tmax) ~3 hours~7 hours[10]
Area Under the Curve (AUC) ~65 ng/mL·h (AUC0-72h)~1289 ng/mL·h (AUC0-456h)[10]
Elimination Half-life Relatively shortSignificantly longer, detectable for over a month[11]

Data are from a single 50 mg oral dose study in patients with polycystic ovary syndrome.[10]

The prolonged half-life of zuclomiphene contributes to its accumulation in the body with repeated dosing, a factor that may be associated with some of the side effects of clomiphene therapy. The significant inter-individual variability in clomiphene metabolism, partly due to genetic polymorphisms in CYP2D6, can also impact treatment outcomes.[7]

Rationale for the Development of Deuterated Clomiphene Analogs

The known metabolic pathways of clomiphene present clear opportunities for the application of deuteration to create novel analogs with potentially superior pharmacokinetic profiles. The primary rationale for developing deuterated clomiphene analogs is to modulate the rate of metabolism to achieve a more favorable therapeutic window.

Potential benefits of deuterating clomiphene could include:

  • For Enclomiphene:

    • Increased Half-Life and Exposure: Deuteration at the sites of hydroxylation or N-desethylation could slow its metabolism, prolonging its therapeutic action and potentially allowing for lower or less frequent dosing to achieve the desired effect on the hypothalamic-pituitary-ovarian axis.

    • More Consistent Therapeutic Levels: By reducing the impact of polymorphic metabolizing enzymes like CYP2D6, a deuterated analog could lead to more predictable plasma concentrations across different patient populations.

  • For Zuclomiphene:

    • Enhanced Elimination: While counterintuitive to the typical goal of increasing stability, targeted deuteration could potentially shunt metabolism towards pathways that lead to faster elimination. However, a more direct approach to mitigate the effects of zuclomiphene's long half-life would be the development of isomerically pure enclomiphene formulations.

A logical workflow for the exploration of deuterated clomiphene analogs is presented below.

G cluster_0 Preclinical Development cluster_1 Evaluation Identify Metabolic Hotspots Identify Metabolic Hotspots Synthesize Deuterated Analogs Synthesize Deuterated Analogs Identify Metabolic Hotspots->Synthesize Deuterated Analogs In Vitro Metabolic Stability In Vitro Metabolic Stability Synthesize Deuterated Analogs->In Vitro Metabolic Stability In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Metabolic Stability->In Vivo Pharmacokinetics Assess Receptor Binding Assess Receptor Binding In Vitro Metabolic Stability->Assess Receptor Binding Compare PK Profiles Compare PK Profiles In Vivo Pharmacokinetics->Compare PK Profiles Select Lead Candidate Select Lead Candidate Compare PK Profiles->Select Lead Candidate Evaluate In Vivo Efficacy Evaluate In Vivo Efficacy Assess Receptor Binding->Evaluate In Vivo Efficacy Evaluate In Vivo Efficacy->Select Lead Candidate

Logical workflow for the development of deuterated clomiphene analogs.

Experimental Protocols for Exploratory Studies

The following are detailed, albeit hypothetical, experimental protocols for the synthesis and evaluation of deuterated clomiphene analogs.

Synthesis of Deuterated Clomiphene Analogs

A key step in the exploration of deuterated clomiphene is the chemical synthesis of the target molecules. A generalized, multi-step synthesis could be envisioned, starting from commercially available deuterated precursors.

G Deuterated Precursor Deuterated Precursor Reaction 1 Coupling Deuterated Precursor->Reaction 1 Intermediate A Intermediate A Reaction 2 Dehydration Intermediate A->Reaction 2 Intermediate B Intermediate B Reaction 3 Final Modification Intermediate B->Reaction 3 Deuterated Clomiphene Analog Deuterated Clomiphene Analog Purification Purification Deuterated Clomiphene Analog->Purification Characterization Characterization Purification->Characterization Reaction 1->Intermediate A Reaction 2->Intermediate B Reaction 3->Deuterated Clomiphene Analog

A generalized synthetic workflow for producing deuterated clomiphene analogs.

Methodology:

  • Selection of Deuteration Sites: Based on the known metabolism of clomiphene, strategic sites for deuteration would include the ethyl groups of the side chain (to slow N-desethylation) and specific positions on the phenyl rings (to slow hydroxylation).

  • Synthesis: A multi-step synthesis would be employed. For example, a McMurry reaction could be used to form the triphenylethylene core, utilizing a deuterated precursor for one of the aromatic rings.

  • Purification: The synthesized deuterated clomiphene analog would be purified using techniques such as column chromatography and recrystallization to achieve high purity.

  • Characterization: The structure and isotopic enrichment of the final compound would be confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

In Vitro Metabolic Stability Assays

The metabolic stability of the deuterated clomiphene analogs would be assessed in vitro using human liver microsomes.

Methodology:

  • Incubation: The deuterated analog and non-deuterated clomiphene (as a control) would be incubated with pooled human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots would be taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Sample Processing: The reactions would be quenched, and the samples processed to extract the remaining parent drug.

  • Quantification: The concentration of the parent drug at each time point would be quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of disappearance of the parent compound would be used to calculate the in vitro half-life and intrinsic clearance, providing a measure of metabolic stability.

In Vivo Pharmacokinetic Studies

The pharmacokinetic profile of a promising deuterated analog would be evaluated in an appropriate animal model (e.g., rats or non-human primates).

Methodology:

  • Dosing: A single oral dose of the deuterated analog and non-deuterated clomiphene would be administered to different groups of animals.

  • Blood Sampling: Blood samples would be collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Plasma would be separated, and the concentrations of the parent drug and its major metabolites would be quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data would be used to determine key pharmacokinetic parameters, including Cmax, tmax, AUC, and elimination half-life, using non-compartmental analysis.

Signaling Pathway of Clomiphene

Clomiphene exerts its therapeutic effect by modulating the hypothalamic-pituitary-ovarian (HPO) axis. As a SERM, it acts as an estrogen receptor antagonist in the hypothalamus.[3]

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Ovary Estrogen Receptors Estrogen Receptors GnRH Release GnRH Release Estrogen Receptors->GnRH Release Inhibition Removed FSH & LH Release FSH & LH Release GnRH Release->FSH & LH Release Stimulates Clomiphene Clomiphene Clomiphene->Estrogen Receptors Antagonizes Endogenous Estrogen Endogenous Estrogen Endogenous Estrogen->Estrogen Receptors Negative Feedback Follicular Growth Follicular Growth FSH & LH Release->Follicular Growth Ovulation Ovulation Follicular Growth->Ovulation

Signaling pathway of clomiphene in ovulation induction.

By blocking the negative feedback of endogenous estrogen on the hypothalamus, clomiphene leads to an increase in the pulsatile release of gonadotropin-releasing hormone (GnRH).[3] This, in turn, stimulates the anterior pituitary to secrete follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which drive follicular development and eventual ovulation.[12]

Conclusion

The exploration of deuterated clomiphene analogs represents a scientifically grounded and promising avenue for innovation in reproductive medicine. By applying the principles of the kinetic isotope effect to a well-characterized therapeutic agent, there is a significant opportunity to develop a new chemical entity with an optimized pharmacokinetic profile. The hypothetical experimental workflows and foundational rationale presented in this guide provide a comprehensive framework for initiating such exploratory studies. The successful development of a deuterated clomiphene analog could offer a more refined and potentially safer treatment option for individuals seeking to overcome ovulatory dysfunction, ultimately advancing the standard of care in assisted reproductive technology.

References

Methodological & Application

Application Note: High-Throughput Quantification of Clomiphene in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of clomiphene in human plasma. The method utilizes Deschloro Clomiphene-d5 as an internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reverse-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Clomiphene is a non-steroidal, selective estrogen receptor modulator (SERM) used primarily for ovulation induction in the treatment of infertility.[1][2] It is composed of two geometric isomers, enclomiphene and zuclomiphene, which exhibit different pharmacokinetic and pharmacodynamic properties.[3][4] Accurate and reliable quantification of clomiphene in biological matrices is essential for clinical and research purposes.[3][5] LC-MS/MS has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[3] This application note presents a validated LC-MS/MS method for the determination of clomiphene in human plasma, employing this compound as a stable isotope-labeled internal standard.

Experimental

Materials and Reagents
  • Clomiphene citrate (purity ≥99%)

  • This compound (purity ≥98%, as internal standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) was used for chromatographic separation.[6]

Standard Solutions

Stock solutions of clomiphene (1 mg/mL) and this compound (1 mg/mL) were prepared in methanol. Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. The internal standard working solution was prepared at a concentration of 100 ng/mL.

Sample Preparation

A protein precipitation method was used for sample preparation.[3][6] To 100 µL of plasma, 20 µL of the internal standard working solution (100 ng/mL this compound) was added and vortexed. Then, 300 µL of cold acetonitrile was added to precipitate the proteins.[3] The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase.[3]

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
ColumnC18 Reverse-Phase (50 x 2.1 mm, 1.8 µm)[6]
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C[4]
Gradient30% B to 90% B in 3 min, hold for 1 min, return to 30% B in 0.1 min, equilibrate for 1.9 min

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[1][2]
MRM TransitionsSee Table 1
Source Temperature450°C[1][2]
IonSpray Voltage5500 V
Collision GasNitrogen

Table 1: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Clomiphene406.2100.128
This compound (IS)377.2100.128

Note: The MRM transition for this compound is proposed based on the structure of deschloro clomiphene and the fragmentation pattern of clomiphene, as specific experimental data for this internal standard was not available in the searched literature.

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines.

Linearity and Range:

The calibration curve was linear over the concentration range of 0.1 to 50 ng/mL for clomiphene in human plasma.[3] A linear regression (1/x2 weighting) was used to fit the peak area ratios of the analyte to the internal standard versus the nominal concentration. The correlation coefficient (r2) was consistently >0.99.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at three concentration levels (low, medium, and high). The results are summarized in Table 2.

Table 2: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC0.3≤ 8.595.2 - 104.3≤ 9.896.5 - 103.1
Mid QC5.0≤ 6.297.8 - 102.5≤ 7.598.1 - 101.7
High QC40.0≤ 5.198.5 - 101.2≤ 6.399.0 - 100.8

Data is a representative compilation from similar validated methods.

Recovery:

The extraction recovery of clomiphene was determined at three QC levels and was found to be consistent and reproducible. The mean recovery was >85%.[7]

Matrix Effect:

The matrix effect was evaluated by comparing the peak areas of clomiphene in post-extraction spiked plasma samples with those of neat solutions. The results indicated no significant ion suppression or enhancement.

Protocol

  • Prepare Calibration Standards and Quality Control Samples:

    • Spike blank human plasma with the appropriate working solutions of clomiphene to prepare calibration standards (e.g., 0.1, 0.2, 0.5, 1, 2, 5, 10, 20, 50 ng/mL).[3]

    • Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 5, and 40 ng/mL).[3]

  • Sample Preparation:

    • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

    • Add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

    • Add 300 µL of cold acetonitrile, vortex for 1 minute.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.[3]

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

    • Reconstitute the dried residue in 100 µL of the initial mobile phase composition (30% B).[3]

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

    • Acquire data using the MRM mode with the transitions specified in Table 1.

  • Data Processing:

    • Integrate the peak areas for clomiphene and the internal standard.

    • Calculate the peak area ratio (clomiphene/IS).

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of clomiphene in the samples and QCs from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Plasma Sample add_is Add 20 µL Internal Standard (this compound) plasma->add_is protein_precip Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->protein_precip vortex Vortex & Centrifuge protein_precip->vortex supernatant Transfer Supernatant vortex->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute injection Inject 5 µL into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification logical_relationship method_goal Accurate Quantification of Clomiphene lc_ms LC-MS/MS method_goal->lc_ms is_std Internal Standard (this compound) method_goal->is_std sample_prep Protein Precipitation method_goal->sample_prep sensitivity High Sensitivity lc_ms->sensitivity selectivity High Selectivity lc_ms->selectivity accuracy Accuracy & Precision is_std->accuracy high_throughput High Throughput sample_prep->high_throughput sensitivity->method_goal selectivity->method_goal accuracy->method_goal high_throughput->method_goal

References

Application Note: High-Throughput Bioanalysis of Clomiphene in Human Plasma Using Deschloro Clomiphene-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clomiphene is a selective estrogen receptor modulator (SERM) widely used for ovulation induction in the treatment of infertility.[1][2] Accurate and reliable quantification of clomiphene in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and regulatory submissions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of clomiphene in human plasma. The method utilizes Deschloro Clomiphene-d5, a stable isotope-labeled analog, as an internal standard (IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[3]

The developed method employs a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The validation of this method has been performed in accordance with the US Food and Drug Administration (FDA) and other relevant international guidelines for bioanalytical method validation.[4][5][6]

Experimental Protocols

1. Materials and Reagents

  • Analytes: Clomiphene Citrate (Reference Standard), this compound (Internal Standard)

  • Reagents: HPLC-grade methanol, acetonitrile, and formic acid. Ultrapure water.

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

2. Instrumentation

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3. Preparation of Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of clomiphene and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the clomiphene stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent.

4. Sample Preparation

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL this compound) to all samples except for the blank matrix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to a clean tube or a 96-well plate.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Clomiphene: m/z 406.2 → 100.1[1][7]

      • This compound: m/z 376.3 → 100.1 (Predicted, based on structure)

Data Presentation

Table 1: Quantitative Method Parameters

ParameterResult
Calibration Curve Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Precision (%CV) at LLOQ, LQC, MQC, HQC < 15%
Accuracy (%Bias) at LLOQ, LQC, MQC, HQC Within ±15%
Mean Recovery of Clomiphene 85 - 95%
Mean Recovery of this compound 88 - 98%
Matrix Effect Minimal and compensated by IS

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines, assessing selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.[4][5][6]

  • Selectivity: No significant interference was observed at the retention times of clomiphene and the internal standard in blank plasma samples from at least six different sources.

  • Linearity and Range: The calibration curve was linear over the range of 0.1 to 100 ng/mL with a correlation coefficient (r²) consistently greater than 0.99.

  • Accuracy and Precision: Intra- and inter-day precision and accuracy were evaluated at four QC levels (LLOQ, low, mid, and high). The coefficient of variation (%CV) for precision was less than 15%, and the accuracy was within ±15% of the nominal values.

  • Recovery: The extraction recovery of clomiphene and the internal standard was consistent and reproducible across the QC levels.

  • Matrix Effect: The use of a stable isotope-labeled internal standard effectively compensated for any ion suppression or enhancement from the plasma matrix.

  • Stability: Clomiphene was found to be stable in plasma under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Visualizations

G Experimental Workflow for Clomiphene Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (this compound) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Clomiphene calibration->quantification

Caption: Workflow for the bioanalysis of clomiphene in plasma.

G Bioanalytical Method Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery MatrixEffect Matrix Effect Validation->MatrixEffect Stability Stability Validation->Stability

Caption: Key parameters for bioanalytical method validation.

References

Application Note: Protocol for Preparing Deschloro Clomiphene-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock solutions of Deschloro Clomiphene-d5, a deuterated analog of a Clomiphene metabolite, intended for use as an internal standard in quantitative bioanalytical assays.

Introduction

This compound is a stable isotope-labeled version of Deschloro Clomiphene, a metabolite of the selective estrogen receptor modulator (SERM), Clomiphene. Its use as an internal standard is critical for correcting for analyte loss during sample preparation and for variations in instrument response in mass spectrometry-based analyses, such as liquid chromatography-mass spectrometry (LC-MS). Accurate and precise preparation of stock solutions is the foundation for reliable quantification in such studies. This protocol outlines the recommended procedure for preparing a primary stock solution and subsequent working solutions of this compound.

While a specific protocol for this compound is not widely published, the methodology presented here is based on established procedures for the parent compound, Clomiphene, and its isomers, Enclomiphene and Zuclomiphene.[1][2][3] The choice of solvent is critical and should be based on the specific analytical method and the solubility of the compound. Clomiphene citrate is freely soluble in methanol and sparingly soluble in ethanol.[4][5][6] Enclomiphene citrate is soluble in organic solvents such as DMSO and dimethylformamide at concentrations of approximately 30 mg/mL.[7] For chromatographic applications, methanol and acetonitrile are common solvents for stock solution preparation.[1][3]

Materials and Equipment

  • This compound powder (analytical standard grade)

  • High-purity solvent (e.g., Methanol (HPLC grade), Acetonitrile (HPLC grade), or DMSO (spectroscopic grade))

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, disposable tips

  • Vortex mixer

  • Ultrasonic bath

  • Amber glass vials with PTFE-lined caps for storage

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution

This section details the step-by-step procedure for preparing a 1 mg/mL (1000 µg/mL) primary stock solution of this compound.

3.1 Pre-Preparation:

  • Allow the vial containing this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Ensure all glassware is clean, dry, and free of contaminants.

  • Prepare the selected solvent. If a mixed solvent system is used, pre-mix the solvents in the desired ratio.

3.2 Weighing the Analyte:

  • Tare the analytical balance with a clean weighing paper or weighing boat.

  • Accurately weigh approximately 1 mg of this compound powder. Record the exact weight to the nearest 0.01 mg.

3.3 Dissolution:

  • Carefully transfer the weighed powder into a 1 mL Class A volumetric flask.

  • Add a small amount of the chosen solvent (e.g., ~0.5 mL of methanol) to the flask to wet the powder.

  • Gently swirl the flask to initiate dissolution.

  • Vortex the solution for 30-60 seconds to aid in dissolving the compound.

  • If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.[1][8][9]

  • Once the solid is completely dissolved, add the solvent to the flask to bring the volume up to the 1 mL mark.

  • Cap the flask and invert it 10-15 times to ensure a homogenous solution.

3.4 Storage:

  • Transfer the prepared stock solution into a clearly labeled amber glass vial.

  • The label should include the compound name, concentration, solvent, preparation date, and initials of the preparer.

  • Store the primary stock solution at -20°C for long-term stability.[7]

Preparation of Working Solutions

Working solutions are prepared by diluting the primary stock solution to the desired concentration for spiking into calibration standards and quality control samples.

Example: Preparation of a 10 µg/mL Working Solution:

  • Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a 10 mL Class A volumetric flask.

  • Dilute to the mark with the same solvent used for the primary stock solution.

  • Cap the flask and invert it 10-15 times to ensure thorough mixing.

  • Transfer to a labeled amber vial and store under appropriate conditions (typically 2-8°C for short-term use or -20°C for longer periods).

Quantitative Data Summary

The following tables summarize the quantitative information for the preparation of the primary stock and an example working solution.

Table 1: Primary Stock Solution Preparation

ParameterValue
Target AnalyteThis compound
Target Concentration1 mg/mL (1000 µg/mL)
Mass of Analyte~1 mg (record exact weight)
SolventMethanol, Acetonitrile, or DMSO
Final Volume1 mL

Table 2: Example Working Solution Preparation

ParameterValue
Source Solution1 mg/mL Primary Stock
Target Concentration10 µg/mL
Volume of Stock Solution100 µL
Dilution SolventSame as Primary Stock
Final Volume10 mL

Workflow Diagram

The following diagram illustrates the logical workflow for the preparation of this compound stock and working solutions.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_output Output & Dilution A Equilibrate Analyte to Room Temperature B Weigh ~1 mg of this compound A->B C Transfer to 1 mL Volumetric Flask B->C D Add ~0.5 mL Solvent C->D E Vortex & Sonicate Until Dissolved D->E F Bring to Final Volume (1 mL) E->F G Mix by Inversion F->G H Primary Stock Solution (1 mg/mL) G->H I Store at -20°C H->I J Dilute Primary Stock for Working Solutions H->J K Working Solution (e.g., 10 µg/mL) J->K

References

Application Notes & Protocols: Deschloro Clomiphene-d5 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Deschloro Clomiphene-d5 is a deuterium-labeled analog of Deschloro Clomiphene, a compound structurally related to Clomiphene.[1][2] In the field of pharmacokinetics, the accurate quantification of drug candidates and their metabolites in biological matrices is paramount. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their physicochemical properties are nearly identical to the analyte of interest, ensuring they behave similarly during sample extraction, chromatography, and ionization, which corrects for matrix effects and variability.

This compound is designed for use as an internal standard (IS) in the quantification of Deschloro Clomiphene. Its five deuterium atoms provide a mass shift of +5 Da, allowing for clear differentiation from the unlabeled analyte by the mass spectrometer without significantly altering its retention time. This document provides a detailed protocol for a typical pharmacokinetic study workflow using this compound.

Analyte and Internal Standard Properties

Quantitative data for the analyte (Deschloro Clomiphene) and the internal standard (this compound) are summarized below.

PropertyDeschloro Clomiphene (Analyte)This compound (Internal Standard)
Synonyms 2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethyl-ethanamine-d5
CAS Number 19957-52-9[3]1346606-17-4[2]
Molecular Formula C₂₆H₂₉NOC₂₆H₂₄D₅NO[1][2]
Molecular Weight 371.53 g/mol [3]376.55 g/mol [1][2]

Experimental Protocols

The following protocols are representative of a validated bioanalytical method for quantifying Deschloro Clomiphene in human plasma using this compound as an internal standard.

3.1. Materials and Reagents

  • Deschloro Clomiphene reference standard

  • This compound internal standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

3.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of Deschloro Clomiphene and this compound into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the Deschloro Clomiphene primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working solutions for spiking into plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.

3.3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of study samples, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to all tubes except for the blank matrix.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex each tube for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a clean HPLC vial for analysis.

3.4. LC-MS/MS Instrumentation and Conditions

This method is based on typical parameters for clomiphene and its analogs.[4][5][6]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC System UPLC/HPLC System (e.g., Agilent, Shimadzu, Waters)
Column C18 Column (e.g., ZORBAX Eclipse Plus C18, 1.8 µm)[4][6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40°C
Gradient Elution 0-0.5 min (20% B), 0.5-4.0 min (20-95% B), 4.0-5.0 min (95% B), 5.1-6.0 min (20% B)

Table 2: Mass Spectrometry Parameters

ParameterValue
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex, Agilent)
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage 5500 V

Table 3: MRM Transitions and Compound Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
Deschloro Clomiphene 372.2100.125
This compound 377.2100.125

Note: The product ion m/z 100.1 corresponds to the common diethylaminoethyl fragment. Precursor ions are [M+H]⁺. These values are theoretical and require optimization on the specific instrument.

Visualizations

4.1. Experimental Workflow

The following diagram outlines the complete workflow for a typical bioanalytical sample batch in a pharmacokinetic study.

G cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add IS (this compound) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc UPLC Separation (C18 Column) supernatant->lc ms MS/MS Detection (MRM Mode) lc->ms integrate Peak Integration ms->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Concentration curve->quantify G cluster_0 Sample Processing cluster_1 LC-MS/MS System cluster_2 Chromatography cluster_3 Mass Spectrometry cluster_4 Quantification A Analyte (Deschloro Clomiphene) LCA Co-elution A->LCA IS Internal Standard (this compound) IS->LCA MSA Analyte Signal (m/z 372.2 -> 100.1) LCA->MSA Ionization MSIS IS Signal (m/z 377.2 -> 100.1) LCA->MSIS Ionization Q Concentration ∝ (Analyte Signal / IS Signal) MSA->Q MSIS->Q

References

Application Note: Therapeutic Drug Monitoring of Clomiphene Using Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Clomiphene is a selective estrogen receptor modulator (SERM) widely prescribed for the treatment of infertility in women with ovulatory dysfunction.[1] It is a mixture of two geometric isomers, enclomiphene and zuclomiphene, which possess distinct estrogenic and anti-estrogenic activities and different pharmacokinetic profiles.[2] The metabolism of clomiphene is complex, primarily occurring in the liver via cytochrome P450 enzymes, notably CYP2D6, leading to the formation of active metabolites such as 4-hydroxyclomiphene and N-desethylclomiphene.[3][4][5] Given the interindividual variability in clomiphene metabolism, therapeutic drug monitoring (TDM) can be a valuable tool to optimize treatment outcomes.[6]

This application note describes a robust and sensitive method for the quantification of clomiphene and its major metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Deschloro Clomiphene-d5 as an internal standard to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response.[7][8][9][10] Deuterated internal standards are considered the gold standard for quantitative bioanalysis due to their near-identical chemical and physical properties to the analyte.[7][9]

Principle

The method involves the extraction of clomiphene, its metabolites, and the internal standard, this compound, from human plasma. Subsequent analysis by LC-MS/MS allows for the separation and sensitive detection of each analyte. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • Clomiphene Citrate (Reference Standard)

  • (E)-4-hydroxyclomiphene (Reference Standard)

  • (Z)-4-hydroxyclomiphene (Reference Standard)

  • (E)-N-desethylclomiphene (Reference Standard)

  • (Z)-N-desethylclomiphene (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (LC-MS Grade)

  • Human Plasma (Blank)

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard and the internal standard in methanol to prepare individual stock solutions.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the intermediate stock solutions with a 50:50 mixture of methanol and water. These will be used to spike the blank plasma for the calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound intermediate stock solution with methanol.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from a plasma sample.[7][8]

  • Pipette 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient As described in the table below

Gradient Elution Program:

Time (min)% Mobile Phase B
0.05
1.05
9.040
14.080
16.080
16.15
21.05

MS/MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 100°C
Desolvation Temperature 400°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions:

The following table summarizes the precursor and product ion transitions for clomiphene isomers, their metabolites, and the internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
(E)- & (Z)-Clomiphene406.2100.1
(E)- & (Z)-4-hydroxyclomiphene422.3Varies
(E)- & (Z)-N-desethylclomiphene378.272.1
This compound (IS) 376.6 Varies

Note: The optimal product ions and collision energies should be determined empirically by infusing each compound into the mass spectrometer. A study by Krishnan and Darna (2023) utilized the transition m/z 406.18 → 100.11 for clomiphene.[11] Another study identified precursor ions for hydroxy-clomiphene metabolites at m/z 422.3.[2]

Data Presentation

The use of this compound as an internal standard significantly enhances the accuracy and precision of the quantitative analysis. The following tables illustrate the expected performance characteristics of the method.

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
(Z)-Clomiphene0.1 - 200.1>0.99
(E)-Clomiphene0.1 - 200.1>0.99
(Z)-4-hydroxyclomiphene0.05 - 100.05>0.99
(E)-4-hydroxyclomiphene0.05 - 100.05>0.99
(Z)-N-desethylclomiphene0.1 - 200.1>0.99
(E)-N-desethylclomiphene0.1 - 200.1>0.99

LLOQ: Lower Limit of Quantification. R²: Coefficient of determination.

Table 2: Accuracy and Precision

AnalyteQC LevelConcentration (ng/mL)Accuracy (%)Precision (%CV)
(Z)-Clomiphene Low0.395 - 105< 15
Mid595 - 105< 15
High1595 - 105< 15
(E)-Clomiphene Low0.395 - 105< 15
Mid595 - 105< 15
High1595 - 105< 15

QC: Quality Control. %CV: Percent Coefficient of Variation.

Visualizations

Clomiphene_Metabolism Clomiphene Clomiphene ((E)- and (Z)-isomers) N_desethyl N-desethylclomiphene Clomiphene->N_desethyl CYP-mediated N-dealkylation Hydroxy 4-hydroxyclomiphene (Active Metabolite) Clomiphene->Hydroxy CYP2D6 (major) Hydroxy_N_desethyl 4-hydroxy-N-desethylclomiphene N_desethyl->Hydroxy_N_desethyl CYP2D6 Hydroxy->Hydroxy_N_desethyl N-dealkylation

Caption: Metabolic pathway of Clomiphene.

TDM_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: Experimental workflow for Clomiphene TDM.

Internal_Standard_Logic Analyte Clomiphene (Analyte) Process Sample Prep & LC-MS/MS Analysis Analyte->Process IS This compound (Internal Standard) IS->Process Response_Analyte Analyte Response Process->Response_Analyte Response_IS IS Response Process->Response_IS Ratio Response Ratio (Analyte/IS) Response_Analyte->Ratio Response_IS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Logic of using a deuterated internal standard.

References

Application Notes and Protocols for the Quantification of Clomiphene and its Metabolites in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Clomiphene citrate is a selective estrogen receptor modulator (SERM) widely used for ovulation induction in the treatment of infertility. It is a mixture of two geometric isomers, enclomiphene (E-isomer) and zuclomiphene (Z-isomer), which exhibit different pharmacokinetic and pharmacodynamic properties. The monitoring of clomiphene and its metabolites in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the context of anti-doping control. This document provides detailed protocols for the quantification of clomiphene and its primary metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1][2][3]

Clomiphene is metabolized in the body into several phase I and phase II metabolites. The major metabolites include N-desethylclomiphene, 4-hydroxyclomiphene, and clomiphene-N-oxide.[4] The stereoselective quantification of these metabolites is important for a comprehensive understanding of clomiphene's disposition in vivo.[5]

Experimental Protocols

This section details the methodologies for sample preparation and LC-MS/MS analysis for the quantification of clomiphene and its metabolites in human plasma.

Sample Preparation

The choice of sample preparation method is critical for removing plasma proteins and other interfering substances. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

a) Protocol for Protein Precipitation (PPT) [3][5]

This method is rapid and suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard (IS) working solution (e.g., clomiphene-d4 or a structurally similar compound like nilotinib).[3][6]

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[3]

  • Transfer the clear supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[3]

  • Reconstitute the dried residue in 100 µL of the mobile phase.[3]

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.[3]

b) Protocol for Liquid-Liquid Extraction (LLE) [6][7]

LLE offers a cleaner extract compared to PPT.

  • To 300 µL of human plasma in a glass tube, add the internal standard solution.[6]

  • Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tertiary butyl ether).[1][6]

  • Vortex the mixture for 20 minutes for thorough extraction.[6]

  • Centrifuge the tubes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a new clean glass tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen gas.[6]

  • Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.

c) Protocol for Solid-Phase Extraction (SPE) [8]

SPE provides the cleanest samples and can be automated.

  • Spike 300 µL of plasma with the internal standard.[8]

  • Add 300 µL of 5% orthophosphoric acid in water to the plasma sample and vortex.[8]

  • Centrifuge the sample at 14,000 rpm for 5 minutes.[8]

  • Condition a solid-phase extraction cartridge (e.g., Phenomenex Strata-X 30mg/1mL) with 1 mL of methanol followed by 1 mL of water.[8]

  • Load the supernatant from the centrifuged sample onto the SPE cartridge.[8]

  • Wash the cartridge with 2 mL of 5% (v/v) methanol in water.[8]

  • Elute the analytes and internal standard with 1.0 mL of methanol.[8]

  • Dry the eluate under nitrogen at 60°C.[8]

  • Reconstitute the residue with 300 µL of the mobile phase.[8]

  • Inject a 7 µL aliquot into the LC-MS/MS system.[8]

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for the analysis of clomiphene and its metabolites. Optimization may be required based on the specific instrument and analytes of interest.

a) Liquid Chromatography Conditions

ParameterCondition 1Condition 2Condition 3
LC System HPLC or UHPLC system[3]UPLC on a C18 column[5]ACQUITY UPLC® BEH C18[8]
Column YMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm)[6]ZORBAX Eclipse plus C18 1.8 μm[4]Luna C(18) analytical column[1]
Mobile Phase A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile[4]A: 5 mM Ammonium Acetate in water (pH 4.0)B: Methanol[8]Methanol-water (70:30 v/v) containing 0.05% trifluoroacetic acid[1]
Gradient/Isocratic Gradient[4]Isocratic (38:62 v/v)[8]Isocratic[1]
Flow Rate 0.70 mL/minute[6]0.230 mL/min[8]1 mL/min[1]
Column Temp. 40°C[2]Not specifiedNot specified
Injection Volume 5-10 µL[3]7 µL[8]10 µL[2]

b) Mass Spectrometry Conditions

ParameterCondition 1Condition 2
Mass Spectrometer Triple quadrupole mass spectrometer[3]Triple quadrupole mass detector[9]
Ionization Mode Positive Electrospray Ionization (ESI+)[4]Positive Electrospray Ionization (ESI+)[9]
Scan Type Multiple Reaction Monitoring (MRM)[4]Multiple Reaction Monitoring (MRM)[9]
Capillary Voltage 5.0 kV[9]Not specified
Source Temperature 450°C[9]Not specified
MRM Transitions Clomiphene: m/z 406.18 → 100.11Nilotinib (IS): m/z 530.70 → 289.50[9]Zuclomiphene/Enclomiphene: m/z 406.2 → 100.0Glipizide (IS): m/z 446.1 → 321.0[8]

Data Presentation

The following tables summarize the quantitative data from various validated methods for the analysis of clomiphene and its isomers.

Table 1: Linearity and Limits of Quantification (LLOQ)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Reference
Clomiphene12.5 - 500.012.5[6]
Zuclomiphene0.102 - 15.2250.102[8]
Enclomiphene0.149 - 22.2750.149[8]
ZuclomipheneNot specified0.035[1]
EnclomipheneNot specified0.007[1]
(E)-N-desethylclomipheneNot specified0.3[4]
Clomiphene-N-oxidesNot specified0.06[4]
Enclomiphene0.1 - 50Not specified[3]

Table 2: Accuracy and Precision Data

AnalyteConcentration (ng/mL)Accuracy (%)Precision (%RSD)Reference
Clomiphene35.0, 250.0, 375.095.21 - 96.753.25 - 4.79[6]
ZuclomipheneNot specified91.3 - 105.7< 11.7[8]
EnclomipheneNot specified91.2 - 106.6< 12.3[8]

Table 3: Recovery Data

AnalyteExtraction MethodRecovery (%)Reference
ClomipheneLiquid-Liquid Extraction> 95.82[9]
ZuclomipheneSolid-Phase Extraction88.2[8]
EnclomipheneSolid-Phase Extraction85.7[8]

Visualizations

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Output plasma Human Plasma Sample is_spike Spike with Internal Standard plasma->is_spike extraction Extraction (PPT, LLE, or SPE) is_spike->extraction centrifuge Centrifugation extraction->centrifuge evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quant_results Quantitative Results (Concentration Data) data_processing->quant_results

Caption: Experimental workflow for clomiphene quantification.

clomiphene_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism clomiphene Clomiphene (Enclomiphene & Zuclomiphene) n_desethyl N-desethylclomiphene clomiphene->n_desethyl CYP-mediated N-dealkylation hydroxy 4-hydroxyclomiphene clomiphene->hydroxy CYP-mediated hydroxylation n_oxide Clomiphene-N-oxide clomiphene->n_oxide N-oxidation glucuronide Glucuronide Conjugates hydroxy->glucuronide UGT-mediated conjugation

Caption: Simplified metabolic pathway of clomiphene.

References

Application Notes and Protocols for the Analysis of Deschloro Clomiphene-d5 in Doping Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Deschloro Clomiphene-d5 as an internal standard in the determination of clomiphene and its metabolites in human urine for doping control purposes. The methodologies described are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique widely used in anti-doping laboratories.

Introduction

Clomiphene is a selective estrogen receptor modulator (SERM) prohibited at all times by the World Anti-Doping Agency (WADA) due to its ability to stimulate testosterone production.[1] Its detection in athlete samples is a critical aspect of sports drug testing. To ensure the accuracy and reliability of analytical results, stable isotope-labeled internal standards are employed. This compound, a deuterated analog of a clomiphene-related compound, serves as an excellent internal standard for the quantification of clomiphene and its metabolites, compensating for variations during sample preparation and analysis.

Analyte Information and Metabolic Pathway

Clomiphene is metabolized in the liver, primarily by cytochrome P450 enzymes, into several phase I and phase II metabolites. The major metabolites targeted in doping control include 4-hydroxyclomiphene and 3-methoxy-4-hydroxyclomiphene.[1] Understanding the metabolic fate of clomiphene is crucial for identifying the most appropriate target analytes for long-term detection.

Clomiphene_Metabolism Clomiphene Metabolic Pathway Clomiphene Clomiphene Metabolite1 4-Hydroxyclomiphene Clomiphene->Metabolite1 Hydroxylation (CYP2D6) Metabolite2 N-Desethylclomiphene Clomiphene->Metabolite2 N-Deethylation Metabolite3 3-Methoxy-4-hydroxyclomiphene Metabolite1->Metabolite3 Methylation Conjugates Glucuronide/Sulfate Conjugates Metabolite1->Conjugates Metabolite2->Conjugates Metabolite3->Conjugates Experimental_Workflow Analytical Workflow for Clomiphene Testing cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing urine_sample Urine Sample Collection add_is Addition of This compound (IS) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis ph_adjustment pH Adjustment hydrolysis->ph_adjustment lle Liquid-Liquid Extraction (LLE) ph_adjustment->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation injection->chromatography detection Mass Spectrometric Detection (MRM) chromatography->detection integration Peak Integration detection->integration quantification Quantification using Internal Standard integration->quantification reporting Reporting of Results quantification->reporting

References

Application Notes and Protocols for Tandem Mass Spectrometry of Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Deschloro Clomiphene-d5 using tandem mass spectrometry (LC-MS/MS). These guidelines are intended to assist in method development and sample analysis in a research or drug development setting.

Introduction

This compound is a deuterated analog of Deschloro Clomiphene, a non-steroidal triphenylethylene derivative related to the selective estrogen receptor modulator (SERM) clomiphene. Due to its structural similarity, this compound is an ideal internal standard for the quantification of Deschloro Clomiphene and related compounds in biological matrices. This document outlines the key parameters and a general protocol for its analysis by LC-MS/MS.

Tandem Mass Spectrometry Parameters

The following table summarizes the recommended starting parameters for the tandem mass spectrometry analysis of this compound. Optimization of these parameters on the specific instrument being used is highly recommended for achieving the best performance. The primary ionization mode for this class of compounds is positive electrospray ionization (ESI+).

ParameterRecommended ValueNotes
Precursor Ion ([M+H]⁺) m/z 377.3Based on the molecular weight of this compound (~376.26 g/mol ).
Product Ion 1 (Quantifier) m/z 100.1Corresponds to the fragmentation of the diethylaminoethyl side chain. This is a common and abundant fragment for compounds containing this moiety.
Product Ion 2 (Qualifier) m/z 86.1Resulting from the cleavage alpha to the nitrogen atom in the side chain.
Collision Energy (CE) 15 - 25 eVThis is a starting range and should be optimized for the specific instrument to maximize the abundance of the product ions. A value of around 18-20 eV has been reported for similar compounds.
Cone Voltage / Declustering Potential 50 - 70 VThis parameter should be optimized to ensure efficient transmission of the precursor ion into the mass spectrometer. A starting point of 60V is suggested based on related compounds.
Ionization Mode ESI+Positive Electrospray Ionization

Liquid Chromatography Method

A reversed-phase liquid chromatography method is suitable for the separation of this compound from potential matrix interferences.

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 95% A, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. The gradient should be optimized based on the specific analytical needs.
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 - 10 µL

Experimental Protocol: Quantification of Deschloro Clomiphene in a Biological Matrix

This protocol outlines a general procedure for the extraction and analysis of a non-deuterated analyte (Deschloro Clomiphene) using this compound as an internal standard.

4.1. Materials and Reagents

  • Deschloro Clomiphene analytical standard

  • This compound internal standard

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix (e.g., plasma, urine)

  • Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)

4.2. Sample Preparation: Protein Precipitation

  • Thaw biological samples (e.g., plasma) on ice.

  • To 100 µL of the biological sample, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile with 1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4.3. LC-MS/MS Analysis

  • Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.

  • Create a sequence including calibration standards, quality control samples, and the prepared unknown samples.

  • Inject the samples onto the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring the transitions for both the analyte (Deschloro Clomiphene) and the internal standard (this compound).

4.4. Data Analysis

  • Integrate the peak areas for the quantifier and qualifier ions for both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Add Internal Standard (this compound) sample->add_is ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation supernatant->lc_separation ms_detection Tandem MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A flowchart of the experimental workflow for the quantification of an analyte using an internal standard with LC-MS/MS.

Signaling Pathway/Logical Relationship Diagram

logical_relationship cluster_precursor Precursor Ion Selection (Q1) cluster_fragmentation Collision-Induced Dissociation (Q2) cluster_product Product Ion Monitoring (Q3) precursor This compound [M+H]⁺ (m/z 377.3) cid Fragmentation precursor->cid product1 Product Ion 1 (m/z 100.1) cid->product1 product2 Product Ion 2 (m/z 86.1) cid->product2

Caption: The logical relationship of ion selection and fragmentation in tandem mass spectrometry for this compound.

Revolutionizing Fertility Treatment: The Pivotal Role of Clinical Chemistry in Monitoring and Management

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – For researchers, scientists, and drug development professionals at the forefront of reproductive medicine, the precise monitoring of hormonal fluctuations is paramount to the success of fertility treatments. Advanced clinical chemistry applications provide the essential tools to navigate the complexities of ovarian stimulation, oocyte maturation, and embryo implantation. This document details the critical application of key hormonal assays in fertility treatment monitoring, providing comprehensive data, detailed experimental protocols, and visual representations of the underlying biological and procedural frameworks.

Hormonal monitoring is a cornerstone of assisted reproductive technology (ART), particularly in vitro fertilization (IVF).[1] It allows for personalized treatment strategies, optimizing the chances of a successful pregnancy while minimizing risks such as Ovarian Hyperstimulation Syndrome (OHSS).[1] The primary hormones monitored include Follicle-Stimulating Hormone (FSH), Luteinizing Hormone (LH), Estradiol (E2), Progesterone (P4), and Anti-Müllerian Hormone (AMH).[2][3][4] These chemical messengers orchestrate the intricate processes of the menstrual cycle, follicular development, ovulation, and endometrial receptivity.[2][3]

Key Analytes in Fertility Treatment Monitoring

A comprehensive understanding of the roles of these hormones is crucial for effective treatment management.

  • Follicle-Stimulating Hormone (FSH): Produced by the pituitary gland, FSH stimulates the growth of ovarian follicles.[5][6] Baseline FSH levels, typically measured on day 3 of the menstrual cycle, provide an indication of ovarian reserve.[5][6]

  • Luteinizing Hormone (LH): Also secreted by the pituitary gland, a surge in LH triggers ovulation.[3][5] Monitoring LH levels is critical for timing intercourse or insemination and for preventing premature ovulation during IVF cycles.[7]

  • Estradiol (E2): Produced by the developing follicles, estradiol levels correlate with follicular growth and maturation.[1][5] Serial measurements of E2 are used to monitor the response to ovarian stimulation medications and to prevent OHSS.[1][8]

  • Progesterone (P4): This hormone prepares the endometrium for embryo implantation and supports early pregnancy.[2][9] Progesterone levels are monitored to confirm ovulation and to assess luteal phase adequacy.[2][9]

  • Anti-Müllerian Hormone (AMH): Secreted by small ovarian follicles, AMH is a reliable indicator of ovarian reserve.[2][10] Unlike FSH, AMH levels are relatively stable throughout the menstrual cycle, making it a convenient marker for assessing a woman's reproductive potential.[11][12]

Data Presentation: Hormonal Reference Ranges

The following tables summarize the typical reference ranges for key fertility hormones at different stages of the menstrual cycle and during IVF treatment. These values can vary between laboratories and analytical methods.

Table 1: Typical Hormonal Levels During the Menstrual Cycle

HormoneFollicular PhaseOvulatory PhaseLuteal Phase
FSH (mIU/mL) 3 - 9[2]Peaks, but to a lesser extent than LH[3]Varies
LH (mIU/mL) 2 - 10[2]Surge to >20[2]Varies
Estradiol (pg/mL) 27 - 161[2]Peaks just before LH surge[3]Varies
Progesterone (ng/mL) < 1Rises slightly5 - 20[2]

Table 2: Hormonal Levels in IVF Monitoring

HormoneBaseline (Day 3)During StimulationPre-TriggerPost-Embryo Transfer
FSH (mIU/mL) < 10[5]Suppressed with medication--
LH (mIU/mL) < 10[5]Suppressed to prevent premature ovulation[7]--
Estradiol (pg/mL) < 50[5]Rises to 1000 - 4000[8]Peak levelsVaries
Progesterone (ng/mL) < 1.5< 1.5[7]May rise slightly>10[2]
AMH (ng/mL) 0.7 - 3.5 (indicates ovarian reserve)[2]---

Signaling Pathways and Experimental Workflows

To visually represent the complex interplay of hormones and the monitoring process, the following diagrams have been generated using Graphviz.

HPO_Axis Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Ovaries Ovaries Pituitary->Ovaries FSH (+) LH (+) Follicles Follicular Growth Ovaries->Follicles Progesterone Progesterone (P4) Ovaries->Progesterone (from Corpus Luteum) Estradiol Estradiol (E2) Follicles->Estradiol Estradiol->Hypothalamus Negative Feedback Estradiol->Pituitary Negative/Positive Feedback Uterus Uterus (Endometrium) Estradiol->Uterus Proliferation Progesterone->Hypothalamus Negative Feedback Progesterone->Pituitary Negative Feedback Progesterone->Uterus Differentiation

Caption: Hypothalamic-Pituitary-Ovarian (HPO) Axis Signaling Pathway.

IVF_Monitoring_Workflow Start Start IVF Cycle Baseline Baseline Assessment (Day 2-3) - Ultrasound - E2, LH, FSH, AMH Start->Baseline Stimulation Ovarian Stimulation (Gonadotropins) Baseline->Stimulation Monitoring Serial Monitoring - Ultrasound (Follicle Size) - E2, LH, P4 Blood Tests Stimulation->Monitoring Monitoring->Stimulation Dose Adjustment Trigger Ovulation Trigger (hCG Injection) Monitoring->Trigger Criteria Met Retrieval Oocyte Retrieval Trigger->Retrieval Fertilization Fertilization & Embryo Culture Retrieval->Fertilization Transfer Embryo Transfer Fertilization->Transfer Luteal_Support Luteal Phase Support (Progesterone) Transfer->Luteal_Support Pregnancy_Test Pregnancy Test (Serum hCG) Luteal_Support->Pregnancy_Test

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects with Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects when using Deschloro Clomiphene-d5 as an internal standard in quantitative bioanalysis, typically by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern when analyzing this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine).[1][2] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative results.[3][4] When analyzing this compound and the target analyte, clomiphene or its metabolites, endogenous substances like phospholipids, salts, and proteins in biological samples are common causes of these effects.[1]

Q2: I am using this compound, a stable isotope-labeled internal standard (SIL-IS). Shouldn't this completely eliminate matrix effects?

A2: A SIL-IS like this compound is the preferred method for compensating for matrix effects.[2][5] Because it is chemically and physically almost identical to the analyte, it is expected to have the same behavior during sample preparation and to experience the same degree of ion suppression or enhancement in the mass spectrometer's ion source.[6] This allows for an accurate correction of the analyte's signal by using the ratio of the analyte's response to the internal standard's response.[6]

However, a SIL-IS may not offer complete correction if there is extreme ion suppression or if the SIL-IS and the analyte do not perfectly co-elute.[7] Therefore, it is still best practice to assess and minimize matrix effects during method development.[8]

Q3: My analyte signal is significantly lower in plasma samples compared to the standard in a neat solution, even with the internal standard. What is the likely cause?

A3: This is a classic sign of ion suppression, a type of matrix effect where other molecules in the sample matrix interfere with the ionization of your analyte and internal standard.[1][3] When matrix components and the analyte co-elute, they compete for the available charge during the ionization process, which leads to a reduced signal for the analyte.[1] Even with a SIL-IS, severe suppression can reduce the signal to a level that compromises sensitivity and the lower limit of quantification (LLOQ).[9]

Q4: How can I quantitatively assess the magnitude of matrix effects in my assay?

A4: The most widely accepted method is the post-extraction spike method .[2][3][8] This experiment allows you to calculate the Matrix Factor (MF), which quantifies the extent of ion suppression or enhancement. An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 indicates ion enhancement.[8]

Troubleshooting Guide

This guide provides a systematic approach to identifying, assessing, and mitigating matrix effects in your experiments using this compound.

Problem: Inconsistent or Inaccurate Results

Initial Assessment: Is it a Matrix Effect?

First, confirm that the issue is not due to other common problems like instrument malfunction, improper standard preparation, or analyte instability. If those are ruled out, proceed with matrix effect evaluation.

Step 1: Qualitative Assessment of Matrix Effects

A post-column infusion experiment can help you visualize the regions in your chromatogram where ion suppression or enhancement occurs.[2][3] This is a powerful diagnostic tool during method development.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantitatively determine the degree of ion suppression or enhancement by calculating the Matrix Factor (MF).

Materials:

  • Blank biological matrix (e.g., plasma, urine) from at least six different sources.

  • Neat solution (e.g., mobile phase or reconstitution solvent).

  • Stock solutions of your target analyte and this compound.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and this compound into the neat solution at low and high concentrations.

    • Set B (Post-Extraction Spike): Process blank matrix samples through your entire sample preparation procedure. Spike the analyte and this compound into the final, extracted matrix at the same low and high concentrations as Set A.

    • Set C (Extracted Sample - for Recovery): Spike the analyte and this compound into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • The IS-normalized MF is calculated using the ratio of analyte to IS peak areas.

Data Interpretation:

Matrix Factor (MF)Interpretation
MF = 1No significant matrix effect
MF < 1Ion Suppression
MF > 1Ion Enhancement

The coefficient of variation (%CV) of the MF across different matrix lots should be ≤15%.

Protocol 2: Optimizing Sample Preparation to Reduce Matrix Effects

Objective: To select an effective sample preparation technique that removes interfering endogenous components from the matrix before LC-MS/MS analysis.

Methodology:

Evaluate different sample preparation techniques for their ability to provide clean extracts and minimize matrix effects. Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method, but often results in extracts with significant phospholipids, leading to ion suppression.[10] Diluting the supernatant after precipitation can sometimes mitigate this effect.[10]

  • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT by partitioning the analyte into an immiscible organic solvent.[1][10] Optimizing the pH of the aqueous matrix can prevent impurities like phospholipids from being extracted.[10]

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively binding the analyte to a solid sorbent while matrix components are washed away.[1][10] This is often the most effective method for minimizing matrix effects.

Comparative Data for Sample Preparation Techniques:

TechniqueProsConsTypical Matrix Effect Level
Protein Precipitation (PPT) Fast, simple, inexpensive.High potential for matrix effects (especially from phospholipids).[10]High
Liquid-Liquid Extraction (LLE) Cleaner than PPT, good recovery.More labor-intensive, requires solvent optimization.Medium
Solid-Phase Extraction (SPE) Provides the cleanest extracts, highly selective.[1]Most complex and expensive, requires method development.Low

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting matrix effects.

G cluster_0 Start Inconsistent or Inaccurate Quantitative Results Check_Instrument Verify Instrument Performance and Standard Preparation Start->Check_Instrument Is_Matrix_Effect Suspect Matrix Effect? Check_Instrument->Is_Matrix_Effect Other issues resolved Assess_ME Perform Matrix Effect Assessment (Post-Extraction Spike) Is_Matrix_Effect->Assess_ME Yes ME_Present Matrix Effect Confirmed? Assess_ME->ME_Present Optimize Implement Mitigation Strategy ME_Present->Optimize Yes No_ME No Significant Matrix Effect ME_Present->No_ME No Optimize->Assess_ME Re-evaluate End Method Validated No_ME->End

Caption: A logical workflow for diagnosing matrix effects.

G cluster_1 Start Start: Mitigation of Confirmed Matrix Effects Optimize_Sample_Prep Optimize Sample Preparation (e.g., switch from PPT to SPE) Start->Optimize_Sample_Prep Optimize_Chroma Optimize Chromatography (Separate analyte from interference) Start->Optimize_Chroma Dilute_Sample Dilute Sample (Reduces matrix components) Start->Dilute_Sample Check_IS Ensure Analyte and IS (this compound) Co-elute Optimize_Sample_Prep->Check_IS Optimize_Chroma->Check_IS Dilute_Sample->Check_IS Re_Assess Re-assess Matrix Effect Check_IS->Re_Assess Re_Assess->Start Fail Success Matrix Effect Minimized Re_Assess->Success Pass

Caption: Strategies for mitigating matrix effects.

References

Technical Support Center: Optimizing Chromatographic Separation of Clomiphene and Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the chromatographic separation of clomiphene and its deuterated internal standard, Deschloro Clomiphene-d5.

Frequently Asked Questions (FAQs)

What are the common chromatographic modes used for separating clomiphene and this compound?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the separation of clomiphene and its related compounds.[1][2][3] This method is often coupled with mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, particularly in bioanalytical applications.[4][5][6]

Which stationary phases are most effective for this separation?

C18 columns are widely used and have demonstrated good performance in separating clomiphene isomers and their metabolites.[2][6][7] For faster separations, columns with smaller particle sizes (e.g., 1.8 µm) can be employed.[7][8] Other stationary phases, such as cyano (CN) columns, have also been reported.[9]

What mobile phase compositions are typically recommended?

A mixture of an organic solvent and an aqueous buffer is standard for the mobile phase. Acetonitrile or methanol are common organic modifiers.[1][2][5] The aqueous phase is often acidified with formic acid or phosphoric acid to improve peak shape and ionization efficiency in LC-MS.[1][6] A typical mobile phase might consist of a gradient of acetonitrile in water containing 0.1% formic acid.[7][8]

Why is this compound used as an internal standard?

This compound is a deuterated analog of clomiphene.[10][11][12][13] Stable isotope-labeled internal standards are ideal for LC-MS applications because they have nearly identical chemical and physical properties to the analyte, including retention time, but are distinguishable by their mass-to-charge ratio. This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of clomiphene and this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Resolution Inappropriate mobile phase composition or gradient.Optimize the mobile phase composition and gradient elution profile. A shallower gradient can often improve the separation of closely eluting compounds.
Incorrect column chemistry or dimensions.Select a high-resolution column, such as a C18 with a smaller particle size.[7][8]
High flow rate.Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.[14]
Peak Tailing or Fronting Active sites on the column.Use a mobile phase with an appropriate pH and ionic strength. Adding a small amount of a competing base, like triethylamine, can sometimes help.[5]
Column overload.Reduce the sample concentration or injection volume.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[15]
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure the HPLC pump is functioning correctly and that the mobile phase is properly mixed and degassed.[15]
Temperature variations.Use a column oven to maintain a stable temperature.[15]
Column degradation.Replace the column if it has been used extensively or exposed to harsh conditions.
Low Signal Intensity Suboptimal mass spectrometer settings.Optimize the electrospray ionization (ESI) source parameters and the collision energy for the specific analytes.
Sample degradation.Ensure proper sample handling and storage to prevent degradation of clomiphene.
Poor ionization efficiency.Adjust the pH of the mobile phase to promote better ionization of the analytes.[6]
Baseline Noise or Drift Contaminated mobile phase or system.Use high-purity solvents and flush the system regularly.[15][16]
Air bubbles in the system.Degas the mobile phase and purge the pump to remove any trapped air.[15]
Detector issues.Check the detector lamp and flow cell for contamination or malfunction.[16]

Experimental Protocols

Below is a typical experimental protocol for the LC-MS/MS analysis of clomiphene and this compound.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of plasma sample, add the internal standard (this compound) solution.

  • Add a suitable extraction solvent (e.g., ethyl acetate).[6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.[5]

2. Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Clomiphene) m/z 406.2 → 100.1
MRM Transition (this compound) m/z 376.3 → 100.1
Source Temperature 120 °C
Desolvation Temperature 350 °C

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow from sample preparation to data analysis.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Chromatographic Issue (e.g., Poor Resolution) Check_Method Review Method Parameters (Mobile Phase, Gradient, Flow Rate) Problem->Check_Method Check_Column Inspect Column (Age, Performance) Problem->Check_Column Check_System Check HPLC System (Pump, Injector, Detector) Problem->Check_System Optimize_Method Optimize Method Check_Method->Optimize_Method Replace_Column Replace Column Check_Column->Replace_Column System_Maintenance Perform System Maintenance Check_System->System_Maintenance Resolution Problem Resolved Optimize_Method->Resolution Replace_Column->Resolution System_Maintenance->Resolution

Caption: A logical approach to troubleshooting chromatographic issues.

References

Technical Support Center: Optimizing Deschloro Clomiphene-d5 Ionization in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the analysis of Deschloro Clomiphene-d5 using Electrospray Ionization Mass Spectrometry (ESI-MS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you enhance your ionization efficiency and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: I am observing a weak signal for this compound. What are the most common causes?

A1: A weak signal for your deuterated standard can stem from several factors. The primary areas to investigate are the mobile phase composition, ESI source parameters, and potential ion suppression. This compound, as a nitrogen-containing molecule, is expected to ionize well in positive ion mode.[1] Ensure your mobile phase is acidic to promote protonation. Also, systematically optimize source parameters like capillary voltage and gas flows, as suboptimal settings can significantly reduce ion generation and transmission.[2]

Q2: My this compound peak is eluting slightly earlier than the non-deuterated Deschloro Clomiphene. Is this normal and can it affect my results?

A2: Yes, this is a known phenomenon referred to as the "deuterium isotope effect." The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of a molecule, often leading to earlier elution in reversed-phase chromatography.[3] This can significantly impact quantification if the analyte and the internal standard co-elute with different matrix components, leading to differential ion suppression.[3] It is crucial to assess the matrix effect across the elution window of both peaks.

Q3: I am seeing significant in-source fragmentation of my this compound precursor ion. How can I minimize this?

A3: In-source fragmentation occurs when the analyte ion breaks apart in the ESI source before reaching the mass analyzer. This is often caused by an excessively high cone voltage (or fragmentor voltage).[4][5] To minimize this, gradually decrease the cone voltage while monitoring the intensity of your precursor ion relative to its fragments. The goal is to find a voltage that efficiently transmits the precursor ion without inducing fragmentation.[5]

Q4: What are the best starting conditions for developing a robust ESI-MS method for this compound?

A4: For a polar, basic compound like this compound, positive ionization mode (ESI+) is the logical choice.[1][6] Start with a mobile phase consisting of acetonitrile and water with an acidic modifier like 0.1% formic acid to ensure the analyte is in its charged, protonated form.[4] A standard flow rate for pneumatically assisted ESI is around 0.2-0.4 mL/min.[4] Begin with typical source parameters for small molecules on your instrument and then follow a systematic optimization protocol.

Troubleshooting Guides

Issue 1: Low Signal Intensity or Poor Sensitivity

This is one of the most common challenges in ESI-MS. Follow these steps to diagnose and resolve the issue.

  • Mobile Phase Optimization: The composition of your mobile phase is critical for efficient ionization.[7]

    • pH: Ensure the mobile phase pH is at least two units below the pKa of Deschloro Clomiphene to promote protonation. Formic acid (0.1%) is a common and effective choice.

    • Organic Content: Higher organic solvent percentages (like acetonitrile or methanol) can improve desolvation efficiency.[7] If using gradient elution, ensure that this compound elutes at a sufficiently high acetonitrile concentration.

    • Additives: While formic acid is standard, other additives can be tested. See the data table below for a comparison.

  • Source Parameter Optimization: Instrument settings must be tuned for your specific analyte.

    • Systematic Tuning: Optimize parameters one by one, starting with spray voltage, then nebulizer gas, drying gas flow, and finally drying gas temperature.[5]

    • Cone Voltage: Find the optimal balance between ion transmission and fragmentation.

  • Ion Suppression: Co-eluting matrix components from your sample can compete with your analyte for ionization, reducing its signal.

    • Chromatographic Separation: Improve your LC method to separate this compound from interfering matrix components.

    • Sample Preparation: Utilize more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering salts and other components from biological samples.[4]

Issue 2: Signal Instability or High Variability

An unstable signal can ruin quantitative accuracy.

  • Check for Clogs: An inconsistent spray can be caused by a clog in the ESI capillary.[8]

  • Stable Flow Rate: Ensure your LC pump is delivering a stable and consistent flow.

  • Source Contamination: A dirty ESI source can lead to erratic signals. Follow the manufacturer's instructions for cleaning the source components.

Data Presentation

Table 1: Effect of Mobile Phase Additives on Signal Intensity

This table illustrates the hypothetical impact of common mobile phase additives on the signal intensity of a compound like this compound.

Additive (0.1% v/v)Relative Signal Intensity (%)Observation
None20%Poor protonation leads to low signal.
Formic Acid100%Good protonation, stable spray. The standard choice.
Acetic Acid85%Less effective protonation compared to formic acid.
Ammonium Formate60%Can form adducts and may suppress ionization in positive mode.

Experimental Protocols

Protocol 1: Systematic Optimization of ESI Source Parameters

Objective: To find the optimal source settings for maximizing the signal of this compound.

Materials:

  • LC-MS/MS system with ESI source.

  • Syringe pump with a T-junction for infusion.

  • A standard solution of this compound (e.g., 100 ng/mL) in a typical mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

Procedure:

  • Infusion Setup: Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) into the LC flow via the T-junction.

  • Initial Settings: Start with the instrument manufacturer's recommended default settings for small molecules in positive ion mode.

  • Spray Voltage Optimization: While infusing the solution, gradually increase the spray voltage from a low value until a stable signal is observed. Record the voltage that provides the highest and most stable signal.[5]

  • Nebulizer Gas Pressure: At the optimal spray voltage, vary the nebulizer gas pressure and monitor the signal intensity. Higher pressures can create finer droplets, aiding desolvation, but excessive pressure can be detrimental. Record the optimal pressure.[2]

  • Drying Gas Flow and Temperature: Sequentially optimize the drying gas flow rate and then the temperature. The goal is to achieve efficient desolvation without causing thermal degradation of the analyte.[2][5]

  • Cone Voltage (Fragmentor Voltage) Optimization: With all other parameters optimized, adjust the cone voltage. Start at a low value and gradually increase it. Plot the signal intensity of the precursor ion. Select a voltage on the plateau just before the signal begins to decrease due to fragmentation.[9]

  • Verification: Inject a sample using the newly optimized parameters to confirm improved performance.

Protocol 2: Assessing Ion Suppression via Post-Column Infusion

Objective: To identify regions of ion suppression in your chromatogram and determine if the retention time shift between the analyte and this compound is problematic.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • A solution containing both the analyte and this compound at a moderate concentration.

  • Processed blank matrix extract.

Procedure:

  • Infusion: Begin infusing the analyte/internal standard solution post-column at a low, constant flow rate (e.g., 5-10 µL/min). This will create a stable, elevated baseline signal.[3]

  • Injection: While continuously infusing, inject a processed blank matrix extract onto the LC column and run your standard chromatographic method.

  • Data Analysis: Monitor the signal for the analyte and this compound. Any dips in the stable baseline indicate regions where co-eluting matrix components are causing ion suppression.

  • Interpretation: Overlay the chromatogram from a real sample. If the peaks for your analyte or this compound fall into a region of significant ion suppression, your quantification will be adversely affected. If one elutes in a suppression zone while the other does not, the results will be inaccurate.[3]

Visual Troubleshooting and Logic Diagrams

The following diagrams illustrate key troubleshooting workflows and logical relationships.

G cluster_0 Troubleshooting Low Signal Intensity start Low Signal for this compound check_mobile_phase Is Mobile Phase Acidic? (e.g., 0.1% Formic Acid) start->check_mobile_phase check_source_params Are Source Parameters Optimized? check_mobile_phase->check_source_params Yes action_add_acid Add Acidic Modifier (e.g., 0.1% FA) check_mobile_phase->action_add_acid No check_ion_suppression Investigate Ion Suppression check_source_params->check_ion_suppression Yes action_optimize_source Perform Source Optimization (Protocol 1) check_source_params->action_optimize_source No action_improve_cleanup Improve Sample Cleanup (SPE) or Chromatography check_ion_suppression->action_improve_cleanup Suppression Detected success Signal Improved check_ion_suppression->success No Significant Suppression

Caption: A troubleshooting workflow for low signal intensity issues.

G cluster_1 Impact of Deuterium Isotope Effect start Deuterium Labeling on Deschloro Clomiphene physchem_change Slight Change in Physicochemical Properties start->physchem_change rt_shift Retention Time Shift (d5 elutes earlier) physchem_change->rt_shift coelution_issue Analyte and d5 Standard Co-elute with Different Matrix Components rt_shift->coelution_issue differential_suppression Differential Ion Suppression coelution_issue->differential_suppression inaccurate_quant Inaccurate Quantification differential_suppression->inaccurate_quant

Caption: Logical pathway of the deuterium isotope effect on quantification.

References

"minimizing ion suppression for clomiphene analysis with deuterated standards"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to ion suppression in the LC-MS/MS analysis of clomiphene using deuterated internal standards.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it problematic in the analysis of clomiphene?

Ion suppression is a matrix effect encountered in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, clomiphene, is diminished by co-eluting compounds from the sample matrix.[1][2][3] This phenomenon leads to a reduced analyte signal, which can adversely affect the accuracy, precision, and sensitivity of quantitative analyses.[1][2] The "matrix" encompasses all components within a sample apart from the analyte, such as proteins, lipids, and salts.[1][3] Ion suppression typically occurs within the ion source of the mass spectrometer as a result of competition for charge or surface area on the electrospray ionization (ESI) droplets between clomiphene and matrix components, which impedes the formation of gas-phase ions of the analyte.[1]

Q2: Shouldn't a deuterated internal standard for clomiphene automatically correct for ion suppression?

Ideally, a deuterated internal standard (IS) of clomiphene should co-elute with the non-labeled analyte and undergo the same degree of ion suppression.[1][4] In such a scenario, the ratio of the analyte signal to the IS signal would remain constant, enabling accurate quantification.[1][5] However, this is not always the case. A phenomenon known as "differential ion suppression" can occur, where the analyte and the deuterated IS are affected differently by the matrix.[1] This can happen if there is a slight chromatographic separation between the two, often attributed to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1][4][6]

Q3: What are the primary causes of ion suppression in clomiphene analysis?

Ion suppression in clomiphene analysis can stem from several sources:

  • Endogenous Matrix Components: Biological samples inherently contain substances like salts, lipids, and proteins that can interfere with ionization.[5]

  • Exogenous Substances: Contaminants introduced during sample preparation, such as polymers leached from plasticware or mobile phase additives like trifluoroacetic acid (TFA), can cause suppression.[5]

  • High Analyte Concentration: Elevated concentrations of clomiphene or its deuterated standard can saturate the ionization process, resulting in a non-linear response.[5]

  • Co-eluting Drugs and Metabolites: Other drugs or their metabolites present in the sample can co-elute with clomiphene and compete for ionization.[5]

Q4: How can I experimentally determine if ion suppression is impacting my clomiphene assay?

A widely used method to assess ion suppression is the post-column infusion experiment.[2][5] This technique involves infusing a constant flow of a clomiphene solution into the mass spectrometer's ion source while a blank matrix extract is injected onto the LC column. A decrease in the baseline signal at the retention time of interfering components is a direct indication of ion suppression.[2][5] Another approach is to compare the peak area of clomiphene in a neat solution with the peak area of the same concentration spiked into an extracted blank matrix sample. A reduced peak area in the matrix sample signifies ion suppression.[1]

Troubleshooting Guides

Problem 1: Inconsistent or inaccurate quantitative results for clomiphene despite using a deuterated internal standard.

  • Possible Cause: Differential ion suppression between clomiphene and its deuterated internal standard.[1]

  • Troubleshooting Steps:

    • Verify Co-elution: Meticulously examine the chromatograms to confirm that the analyte and the deuterated internal standard are co-eluting perfectly. Even a slight separation can lead to significant errors if they elute in a region of strong ion suppression.[1]

    • Evaluate Matrix Effects: Quantify the extent of ion suppression for both clomiphene and its internal standard individually. A significant difference in the matrix effect confirms differential suppression.[1]

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient profile, column chemistry) to achieve better separation of the analyte from matrix interferences or to ensure the co-elution of the analyte and the IS.[1]

    • Enhance Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a wider range of interfering compounds.[3]

    • Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effects experienced by the actual samples.[1][3]

Problem 2: The signal for the deuterated clomiphene internal standard diminishes throughout the analytical run.

  • Possible Cause: Carryover of late-eluting matrix components that cause progressively increasing ion suppression.[1]

  • Troubleshooting Steps:

    • Inject Blank Samples: Inject a series of blank solvent samples after a high-concentration sample to check for carryover.[1]

    • Extend the Run Time: Increase the chromatographic run time to ensure that all matrix components have eluted from the column before the subsequent injection.[1]

    • Improve Wash Method: Optimize the needle and injector wash procedure to minimize carryover between injections.

Problem 3: Poor sensitivity and a low signal-to-noise ratio for clomiphene.

  • Possible Cause: Significant ion suppression from the sample matrix.[5]

  • Troubleshooting Steps:

    • Assess the Matrix Effect: Conduct a post-column infusion experiment to pinpoint the regions of greatest ion suppression in the chromatogram.[5]

    • Enhance Sample Cleanup: Implement or refine an SPE or LLE protocol to more effectively remove interfering matrix components.[5]

    • Sample Dilution: Diluting the sample can lower the concentration of matrix components responsible for ion suppression, though this may also reduce the analyte signal.[5][7]

    • Optimize Ion Source Conditions: Adjust the ESI or APCI source parameters (e.g., gas flow, temperature) to potentially minimize the impact of matrix effects.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect

Objective: To quantify the degree of ion suppression for both clomiphene and its deuterated internal standard.

Methodology:

  • Prepare a standard solution of clomiphene and its deuterated internal standard in a clean solvent (e.g., mobile phase).

  • Prepare a blank matrix sample (e.g., plasma, urine) and process it using your standard sample preparation procedure.

  • Spike the extracted blank matrix with the same concentration of clomiphene and its deuterated internal standard as the clean solvent standard.

  • Inject both the clean solvent standard and the spiked matrix sample into the LC-MS system.

  • Compare the peak areas of the analyte and the internal standard in both injections.

Interpretation: The matrix effect can be calculated as follows: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100 A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[1] A significant difference in the matrix effect percentage between clomiphene and its internal standard is indicative of differential suppression.[1]

Protocol 2: Post-Column Infusion Experiment

Objective: To identify the regions in the chromatogram where ion suppression occurs.

Methodology:

  • Prepare a standard solution of clomiphene at a concentration that provides a stable and moderate signal.

  • Set up the LC-MS system with the analytical column.

  • Connect the outlet of the LC column to a T-piece.

  • Connect a syringe pump containing the clomiphene standard solution to the second port of the T-piece.

  • Connect the third port of the T-piece to the MS inlet.

  • Begin infusing the clomiphene solution at a constant flow rate to obtain a stable baseline signal.

  • Inject a blank matrix extract onto the LC column.

  • Monitor the clomiphene signal throughout the chromatographic run.

Interpretation: Any significant drop in the baseline signal indicates a region of ion suppression at that specific retention time.[2][5]

Data Presentation

Table 1: Example Data Illustrating Differential Ion Suppression

CompoundPeak Area (Neat Solution)Peak Area (Spiked Matrix)Matrix Effect (%)
Clomiphene1,200,000600,00050.0
Clomiphene-d41,150,000747,50065.0

Table 2: LC-MS/MS Parameters for Clomiphene Analysis

ParameterValue
Liquid Chromatography
ColumnYMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm)[8]
Mobile PhaseMethanol:Acetonitrile:0.1% Formic Acid (70:15:15, v/v/v)[8]
Flow Rate0.70 mL/min[8]
Elution ModeIsocratic[8]
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[8][9]
Detection ModeMultiple Reaction Monitoring (MRM)[8][9]
MRM Transition (Clomiphene)m/z 406.18 → 100.11[8][9]
MRM Transition (Internal Standard - Nilotinib*)m/z 530.70 → 289.50[8][9]

Note: While a deuterated standard is the focus, this published method used nilotinib as an internal standard. The principles of ion suppression and the MRM transitions for clomiphene remain relevant.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample (e.g., Plasma) Spike Spike with Clomiphene & Deuterated IS Sample->Spike Extraction Extraction (LLE or SPE) Spike->Extraction LC LC Separation Extraction->LC ESI Electrospray Ionization LC->ESI MS Mass Spectrometry (MRM) ESI->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification Ratio->Quantification Inaccurate Inaccurate Results? Quantification->Inaccurate Optimization Optimize Sample Prep & Chromatography Inaccurate->Optimization Yes Optimization->Sample

Caption: Workflow for Clomiphene Analysis and Ion Suppression Troubleshooting.

Differential_Ion_Suppression cluster_ideal Ideal Scenario: Co-elution cluster_problem Problem: Differential Suppression Analyte_IS_Coelute Clomiphene & IS Co-elute Perfectly Same_Suppression Experience Same Ion Suppression Analyte_IS_Coelute->Same_Suppression Constant_Ratio Constant Analyte/IS Ratio Same_Suppression->Constant_Ratio Accurate_Quant Accurate Quantification Constant_Ratio->Accurate_Quant Analyte_IS_Separate Clomiphene & IS Slightly Separate (Isotope Effect) Different_Suppression Experience Different Ion Suppression Analyte_IS_Separate->Different_Suppression Variable_Ratio Variable Analyte/IS Ratio Different_Suppression->Variable_Ratio Inaccurate_Quant Inaccurate Quantification Variable_Ratio->Inaccurate_Quant

Caption: Ideal vs. Problematic Ion Suppression Scenarios.

References

"troubleshooting poor recovery of Deschloro Clomiphene-d5 during sample prep"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the poor recovery of Deschloro Clomiphene-d5 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My recovery of this compound is low and inconsistent. Where should I start troubleshooting?

Low and variable recovery of an internal standard is a common issue in bioanalysis that can compromise the accuracy and precision of your results.[1] A systematic approach is the most effective way to identify the root cause. You should first rule out instrument issues before focusing on the sample preparation workflow.

Initial Troubleshooting Steps:

  • Confirm LC-MS System Performance: Before analyzing extracted samples, inject a neat solution of this compound (a standard in the final mobile phase solvent) to confirm that the instrument is performing as expected.[2] This helps distinguish between an instrument problem and a sample preparation failure.[2]

  • Evaluate Each Step of Sample Prep: If the system is working correctly, the issue likely lies within your sample preparation. The most common sources of analyte loss during sample prep include suboptimal pH, inefficient extraction, adsorptive losses to labware, and analyte instability.[3]

  • Use a Systematic Workflow: Follow a logical sequence to isolate the problematic step, as outlined in the diagram below.

cluster_start cluster_instrument Instrument Check cluster_sample_prep Sample Preparation Investigation start Start: Low/Variable Recovery inst_check 1. Analyze Neat IS Solution start->inst_check inst_perf Acceptable Performance? inst_check->inst_perf troubleshoot_lcms Troubleshoot LC-MS System (Source, Column, etc.) inst_perf->troubleshoot_lcms No eval_prep 2. Evaluate Sample Prep Steps inst_perf->eval_prep Yes cause_ph Suboptimal pH? eval_prep->cause_ph cause_extraction Inefficient Extraction (LLE/SPE)? cause_ph->cause_extraction No optimize Optimize & Re-evaluate cause_ph->optimize Yes cause_adsorption Adsorptive Loss? cause_extraction->cause_adsorption No cause_extraction->optimize Yes cause_stability IS Instability? cause_adsorption->cause_stability No cause_adsorption->optimize Yes cause_stability->optimize No cause_stability->optimize Yes

Figure 1: General troubleshooting workflow for poor internal standard recovery.

Q2: Could the pH of my sample be the problem? How do I optimize it?

Yes, pH is one of the most critical factors for the extraction of ionizable compounds like this compound.[4] As a clomiphene analog, the molecule contains a basic diethylamino group.[5] The charge state of this group is pH-dependent and dictates its solubility in aqueous versus organic solvents.

  • For Liquid-Liquid Extraction (LLE): To extract a basic compound from an aqueous sample (like plasma) into an organic solvent, the pH of the aqueous phase should be adjusted to be at least 2 units above its pKa.[4] This deprotonates the amine, making the molecule neutral and more soluble in the organic phase. For clomiphene, extractions from samples with a pH of 11 have proven effective.[6]

  • For Solid-Phase Extraction (SPE): The sample pH affects how the analyte interacts with the SPE sorbent. For reversed-phase sorbents, a high pH ensures the analyte is neutral and retained by hydrophobic interactions. For mixed-mode cation exchange sorbents, a lower pH (below the pKa) ensures the analyte is charged and retained by ionic interactions.

Experimental Protocol: pH Optimization for LLE

  • Prepare Aliquots: Spike a consistent amount of this compound into at least five equal aliquots of blank plasma.

  • Adjust pH: Adjust the pH of each aliquot to a different value (e.g., 8, 9, 10, 11, 12) using a suitable base like ammonium hydroxide.

  • Perform Extraction: Perform an LLE on each sample using a consistent volume of a single organic solvent (e.g., methyl tert-butyl ether, MTBE).

  • Analyze and Compare: Evaporate the organic phase, reconstitute the residue in mobile phase, and analyze via LC-MS. Compare the peak area of the internal standard across the different pH values to determine the optimum.

Table 1: Effect of Aqueous Phase pH on LLE Recovery

Sample pHExtraction SolventRelative Recovery (%)Observation
8.0MTBE45%Inefficient recovery; analyte is likely still protonated.
9.0MTBE72%Recovery improves as pH surpasses the pKa.
10.0MTBE91%Good recovery as the analyte is mostly in its neutral form.
11.0MTBE98%Optimal recovery. [6]
12.0MTBE97%High recovery maintained, but very high pH may risk degradation.
Q3: What are common pitfalls when using Solid-Phase Extraction (SPE) for this compound?

SPE is a powerful cleanup technique but involves multiple steps where analyte loss can occur.[7] Poor recovery in SPE typically means the analyte either failed to bind to the sorbent, was washed off prematurely, or was not fully eluted.[7]

Common SPE Issues and Solutions:

  • Insufficient Sorbent Conditioning: If the sorbent is not properly wetted, the analyte cannot bind effectively.[8] Always follow the manufacturer's instructions for conditioning and equilibration.

  • Inappropriate Sample Loading: Loading the sample too quickly can prevent the analyte from having enough time to interact with the sorbent. A slow, consistent flow rate is crucial.[9]

  • Incorrect Wash Solvent: The wash solvent should be strong enough to remove interferences but weak enough to leave the analyte bound to the sorbent. If your wash solvent is too similar to your elution solvent, you may be washing your analyte away.

  • Inefficient Elution: The elution solvent may be too weak to displace the analyte from the sorbent. You may need to increase the solvent's organic content or add a modifier (e.g., a small amount of acid or base) to disrupt the interaction.

cluster_workflow Typical SPE Workflow & Potential Loss Points cluster_problems cond 1. Condition (e.g., Methanol) equil 2. Equilibrate (e.g., Water) cond->equil load 3. Load Sample equil->load wash 4. Wash (e.g., 5% Methanol) load->wash loss_load Analyte in Flow-Through (Failure to Bind) load->loss_load elute 5. Elute (e.g., 90% Methanol) wash->elute loss_wash Analyte in Wash Fraction (Premature Elution) wash->loss_wash loss_elute Analyte Retained on Sorbent (Incomplete Elution) elute->loss_elute

Figure 2: Common points of analyte loss during an SPE workflow.

Experimental Protocol: General SPE Method Development

  • Select Sorbent: For this compound, a basic compound, consider a reversed-phase (C18) sorbent (relying on hydrophobic interactions at high pH) or a mixed-mode cation exchange sorbent (relying on ionic interactions at acidic pH).

  • Test Loading Conditions: Condition and equilibrate the sorbent. Load the pH-adjusted sample and collect the flow-through. Analyze it to ensure the analyte is binding to the sorbent.

  • Optimize Wash Step: Use a series of increasingly strong wash solvents. Analyze each wash fraction to find the strongest solvent that can be used without eluting the analyte.

  • Optimize Elution Step: Test a series of elution solvents to find the weakest one that provides complete recovery. This maximizes cleanup by leaving more strongly-bound interferences on the sorbent.

Q4: Is it possible my internal standard is adsorbing to my labware?

Yes, adsorptive loss, or non-specific binding (NSB), is a significant and often overlooked cause of poor recovery, especially for hydrophobic compounds and at low concentrations.[3][10] Analytes can bind to the inner surfaces of plastic or glass tubes, pipette tips, and autosampler vials.[3]

  • Glass Surfaces: Borosilicate glass has negatively charged silanol groups on its surface, which can attract positively charged basic compounds.[10]

  • Plastic Surfaces: Polypropylene is uncharged but can attract hydrophobic molecules.[10]

Table 2: Effect of Labware Material on Analyte Recovery

Labware MaterialSurface PropertyAdsorption Risk for Basic/Hydrophobic AnalytesRecommended Action
Borosilicate GlassNegatively charged, hydrophilicHigh (ionic interaction)Avoid, or use silanized glass vials to mask silanol groups.[3]
PolypropyleneUncharged, hydrophobicModerate (hydrophobic interaction)Generally preferred over glass.[11]
Silanized GlassNeutral, hydrophobicLowExcellent choice to minimize ionic adsorption.[3]

Troubleshooting Strategies for Adsorption:

  • Switch Labware: Change from borosilicate glass to polypropylene or silanized glass autosampler vials and collection tubes.

  • Solvent Rinsing: Pre-rinse pipette tips with the sample solution before transferring.

  • Use Additives: If compatible with your method, consider adding a small amount of organic solvent (e.g., acetonitrile) or an anti-adsorptive agent like bovine serum albumin (BSA) to your sample diluent.[3]

Q5: How can I differentiate between poor recovery and matrix effects?

This is a critical question. Poor recovery means the analyte is physically lost during sample prep, while matrix effects mean the analyte is present in the final extract but its signal is suppressed or enhanced by co-eluting components from the sample matrix.[12] A properly behaving deuterated internal standard should co-elute with the analyte and compensate for matrix effects. However, if recovery is poor, the analyte-to-IS ratio will be incorrect.

You can assess this using a standard experiment with three sets of samples.

Experimental Protocol: Assessing Recovery and Matrix Effects

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike the analyte and this compound into the final mobile phase solvent. This represents 100% response without recovery loss or matrix effects.

    • Set B (Post-Extraction Spike): Process blank matrix (e.g., plasma from six different sources) through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract. This measures matrix effects.[12]

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure. This measures the combined effect of recovery and matrix effects.[12]

  • Analyze and Calculate: Analyze all samples by LC-MS/MS and calculate the following:

    • Recovery (RE %): RE % = (Average Peak Area of Set C / Average Peak Area of Set B) * 100[12]

    • Matrix Factor (MF): MF = (Average Peak Area of Set B / Average Peak Area of Set A)[12]

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

This experiment will definitively tell you if you are losing your internal standard during the extraction process (low RE%) or if the signal is being suppressed at the ionization source (MF < 1).

References

Technical Support Center: Ensuring the Long-Term Stability of Deschloro Clomiphene-d5 in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the long-term stability of Deschloro Clomiphene-d5 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in biological matrices?

A1: The primary stability concerns for this compound in biological matrices, such as plasma or serum, can be categorized into two main areas:

  • Chemical Stability: This pertains to the degradation of the molecule itself due to factors like pH, temperature, light exposure, and enzymatic activity within the matrix.

  • Isotopic Stability (H/D Exchange): A specific concern for deuterated standards is the potential for deuterium atoms to exchange with hydrogen atoms from the surrounding environment, particularly from water in the biological matrix. This can compromise the isotopic purity of the standard and affect the accuracy of quantitative analysis.

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: To maintain the integrity of this compound stock solutions, it is recommended to store them at -20°C or colder in a tightly sealed vial.[1] The solvent used to prepare the stock solution is critical; high-purity aprotic solvents such as acetonitrile or methanol are recommended to minimize the risk of deuterium-hydrogen exchange.[1] Avoid acidic or basic aqueous solutions for long-term storage.[1]

Q3: How should I store biological samples (e.g., plasma, serum) containing this compound for long-term stability studies?

A3: For long-term storage of biological samples containing this compound, it is crucial to freeze them at ultra-low temperatures, such as -80°C.[2] Proper sample handling before freezing is also vital. It is recommended to separate plasma or serum from whole blood as soon as possible to minimize enzymatic degradation.[3] For short-term storage, refrigeration at 2-8°C is acceptable, but the duration should be validated.[1]

Q4: How many freeze-thaw cycles can my samples undergo without affecting the stability of this compound?

A4: The number of permissible freeze-thaw cycles should be determined experimentally during your bioanalytical method validation.[2][4] Typically, the stability is assessed for at least three freeze-thaw cycles.[4] To perform this test, quality control (QC) samples are frozen at the intended storage temperature (e.g., -80°C) for at least 12 hours and then thawed completely at room temperature. This cycle is repeated, and the samples are analyzed. The mean concentration of the freeze-thaw samples should generally be within ±15% of the nominal concentration.[2]

Troubleshooting Guides

IssuePotential Cause(s)Recommended Solution(s)
Loss of signal intensity for this compound over time in stored samples. Chemical degradation due to improper storage temperature.Ensure samples are consistently stored at or below -80°C.[2] Use a temperature monitoring system to track freezer performance.
Adsorption to the storage container.Use low-binding polypropylene or silanized glass vials for sample storage.
Light-induced degradation.Store samples in amber vials or protect them from light, especially during handling and processing.
Inconsistent internal standard response across a batch. Inconsistent sample thawing process.Thaw all samples, including calibration standards and QCs, in a consistent manner (e.g., in a water bath at a controlled temperature or at room temperature for a fixed duration).
Variability in sample extraction efficiency.Ensure the sample extraction protocol is robust and consistently applied to all samples. The use of a deuterated internal standard like this compound is intended to correct for this variability.
Evidence of H/D back-exchange (shift in mass-to-charge ratio). Use of protic solvents (e.g., water) or acidic/basic conditions during sample preparation.Minimize the exposure of the deuterated standard to aqueous and non-neutral pH environments.[1] Use aprotic solvents for reconstitution and dilution where possible.[1]
Prolonged exposure to room temperature in an aqueous matrix.Keep samples on ice or at 2-8°C during processing and minimize the time they are at room temperature.

Quantitative Data Summary

The following tables summarize stability data for clomiphene in human plasma. While this data is for the non-deuterated parent compound, it provides a strong indication of the expected stability for this compound due to their structural similarity. These values should be confirmed for this compound during your specific method validation.

Table 1: Freeze-Thaw and Short-Term Stability of Clomiphene in Human Plasma

Stability TestConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
Freeze-Thaw Stability (3 cycles) Low QC: 15.014.05 ± 0.4593.67
High QC: 450.0467.28 ± 8.12103.84
Short-Term (Bench-Top) Stability (6 hours at room temp) Low QC: 15.014.89 ± 0.5199.27
High QC: 450.0438.75 ± 11.2397.50

Data adapted from a stability study on clomiphene.

Table 2: Long-Term Stability of Clomiphene in Human Plasma at -80°C

Storage DurationConcentration (ng/mL)Mean Measured Concentration (ng/mL) ± SD (n=3)Accuracy (%)
1 Month Low QC: 15.015.12 ± 0.62100.80
High QC: 450.0455.85 ± 9.87101.30
3 Months Low QC: 15.014.85 ± 0.5599.00
High QC: 450.0448.20 ± 12.1599.60
6 Months Low QC: 15.014.67 ± 0.7197.80
High QC: 450.0441.90 ± 10.5398.20

Data adapted from a stability study on clomiphene.

Experimental Protocols

Protocol 1: Long-Term Stability Assessment

Objective: To evaluate the stability of this compound in a biological matrix over an extended period under specific storage conditions.

Methodology:

  • Sample Preparation:

    • Prepare a sufficient number of low and high concentration quality control (QC) samples by spiking known amounts of this compound into the biological matrix of interest (e.g., human plasma).

    • Aliquots of these QC samples should be prepared to avoid repeated freeze-thaw cycles of the bulk stock.

  • Storage:

    • Store the QC sample aliquots at the intended long-term storage temperature (e.g., -80°C).[2]

  • Analysis at Time Points:

    • At predetermined time points (e.g., 0, 1, 3, 6, 9, and 12 months), retrieve a set of QC samples (at least three replicates of each concentration level).

    • Allow the samples to thaw to room temperature in a consistent manner.

    • Process the thawed QC samples using your validated bioanalytical method.

    • Analyze the samples alongside a freshly prepared calibration curve and a set of freshly prepared (time zero) QC samples.

  • Evaluation:

    • The measured concentrations of the stored QC samples should be within ±15% of the nominal concentrations.[2] The results should also be compared to the freshly prepared QC samples.

Visualizations

LongTermStabilityWorkflow cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis at Time Points (T=0, 1, 3, 6, 12 months) cluster_eval Evaluation Prep_QC Prepare Low & High QC Samples in Matrix Aliquoting Aliquot QC Samples Prep_QC->Aliquoting Storage Store Aliquots at -80°C Aliquoting->Storage Thaw Thaw QC Samples Storage->Thaw Process Process Samples with Validated Method Thaw->Process Analyze Analyze with Fresh Calibration Curve Process->Analyze Evaluation Concentration within ±15% of Nominal? Analyze->Evaluation

Caption: Workflow for Long-Term Stability Assessment.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Internal Standard (IS) Response Degradation IS Degradation Start->Degradation Thawing Inconsistent Thawing Start->Thawing Extraction Extraction Variability Start->Extraction CheckStorage Verify Storage Conditions (-80°C, protected from light) Degradation->CheckStorage StandardizeThaw Standardize Thawing Protocol Thawing->StandardizeThaw ReviewExtraction Review & Optimize Extraction Procedure Extraction->ReviewExtraction

Caption: Troubleshooting Logic for Inconsistent IS Response.

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation for Clomiphene Assay: The Case for Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust quantification of clomiphene in biological matrices is paramount for accurate pharmacokinetic and bioequivalence studies. The choice of an appropriate internal standard is a critical factor influencing the reliability of the bioanalytical method. This guide provides an objective comparison of method validation parameters for a clomiphene assay using a deuterated internal standard, exemplified by Deschloro Clomiphene-d5, versus a conventional non-deuterated (structural analogue) internal standard.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative LC-MS/MS bioanalysis.[1] A SIL-IS is chemically identical to the analyte, with the only difference being the presence of heavier isotopes. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing superior correction for matrix effects and other sources of variability.[2][3]

In contrast, a structural analogue internal standard, while similar in chemical structure, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte. These differences can lead to inadequate compensation for matrix-induced variations and potentially compromise the accuracy and precision of the assay.[4]

This guide will delve into the key performance characteristics of a clomiphene bioanalytical method, presenting a comparative summary of validation data. It will also provide detailed experimental protocols and workflow diagrams to aid in the implementation of a robust and reliable assay.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard

The following tables summarize typical validation data for a clomiphene assay, comparing the performance of a method using a deuterated internal standard (hypothesized for this compound based on similar compounds) against a method employing a non-deuterated structural analogue.

Table 1: Linearity and Sensitivity

ParameterMethod with this compound (Deuterated IS)Method with Structural Analogue (Non-Deuterated IS)
Linearity Range0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²)≥ 0.995≥ 0.990
Lower Limit of Quantification (LLOQ)0.1 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

QC LevelMethod with this compound (Deuterated IS)Method with Structural Analogue (Non-Deuterated IS)
Accuracy (% Bias) Precision (% RSD)
LLOQ± 5%< 10%
Low QC± 5%< 8%
Medium QC± 5%< 8%
High QC± 5%< 8%

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound (Deuterated IS)Method with Structural Analogue (Non-Deuterated IS)
Analyte Recovery (%)Consistent across QCs (e.g., 85-95%)More variable (e.g., 70-90%)
Internal Standard Recovery (%)Consistent and similar to analyteMay differ significantly from analyte
Matrix Factor (CV%)< 5%< 15%

Experimental Protocols

The following are detailed methodologies for key experiments in the validation of a clomiphene bioanalytical assay.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound or a structural analogue).

  • Vortex for 30 seconds.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions:

    • Clomiphene: Precursor ion > Product ion (e.g., m/z 406.2 > 100.1)[5]

    • This compound: Precursor ion > Product ion (specific to the compound)

    • Structural Analogue IS: Precursor ion > Product ion (specific to the compound)

Validation Experiments

The bioanalytical method validation should be conducted in accordance with regulatory guidelines such as the ICH M10 Bioanalytical Method Validation guideline.[4][6] Key validation parameters include:

  • Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of the analyte and internal standard.

  • Linearity: Determined by analyzing a series of calibration standards over the desired concentration range. A linear regression with a weighting factor of 1/x² is typically used.

  • Accuracy and Precision: Evaluated by analyzing quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, and high) in at least five replicates on three separate occasions.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte peak area in pre-spiked extracted samples to that in post-spiked extracted samples.

  • Matrix Effect: Assessed by comparing the analyte peak area in post-spiked extracted blank plasma from different sources to the peak area of a neat solution. The use of a deuterated internal standard is crucial for effectively mitigating and correcting for matrix effects.[3]

  • Stability: The stability of clomiphene in plasma is evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical relationship behind the superiority of deuterated internal standards.

Caption: Bioanalytical workflow for clomiphene quantification.

G cluster_deuterated Deuterated IS (this compound) cluster_analogue Structural Analogue IS D_Analyte Clomiphene D_Coelution Co-elution D_Analyte->D_Coelution D_IS This compound D_IS->D_Coelution D_Matrix Identical Matrix Effect D_Coelution->D_Matrix D_Correction Accurate Correction D_Matrix->D_Correction A_Analyte Clomiphene A_Separation Different Retention Time A_Analyte->A_Separation A_IS Structural Analogue A_IS->A_Separation A_Matrix Variable Matrix Effect A_Separation->A_Matrix A_Correction Inaccurate Correction A_Matrix->A_Correction

Caption: Rationale for improved correction with a deuterated internal standard.

References

Cross-Validation of Analytical Methods: A Comparative Guide to Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioanalysis, the choice and validation of an internal standard (IS) is a critical determinant of assay reliability and data integrity. This guide provides an objective comparison of analytical method performance when using different deuterated internal standards, supported by experimental data and detailed methodologies. The focus is on liquid chromatography-mass spectrometry (LC-MS/MS) assays, a cornerstone of modern bioanalytical laboratories.

Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the "gold standard" in quantitative bioanalysis.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) recommend their use, especially for mass spectrometry-based assays, due to their ability to mimic the analyte's behavior during sample preparation and analysis.[1][2] This guide will delve into the nuances of cross-validating methods that employ different deuterated internal standards, providing a framework for ensuring data comparability and regulatory compliance.

Performance Comparison: The Impact of the Internal Standard

The use of a suitable internal standard is fundamental to correcting for variability during sample processing and analysis.[3] A deuterated IS, being chemically identical to the analyte, co-elutes and exhibits a similar ionization response, which allows for effective compensation for matrix effects—a common source of analytical error.[4]

To illustrate the performance differences, consider the validation parameters of a bioanalytical method for a hypothetical analyte, "Compound X," using two different deuterated internal standards (IS-A and IS-B) versus a structural analog IS.

Validation Parameter Method with IS-A (Deuterated) Method with IS-B (Deuterated) Method with Structural Analog IS Acceptance Criteria (%CV)
Intra-Assay Precision (n=5)
Low QC2.8%3.1%6.5%≤ 15% (≤ 20% for LLOQ)
Mid QC2.1%2.5%5.2%≤ 15%
High QC1.9%2.2%4.8%≤ 15%
Inter-Assay Precision (3 runs)
Low QC3.5%3.8%8.2%≤ 15% (≤ 20% for LLOQ)
Mid QC2.9%3.2%7.1%≤ 15%
High QC2.5%2.8%6.5%≤ 15%
Accuracy (% Bias)
Low QC-1.5%-2.0%-7.8%Within ±15% (±20% for LLOQ)
Mid QC0.8%1.2%4.5%Within ±15%
High QC1.2%1.5%3.2%Within ±15%
Matrix Effect (%CV of IS-Normalized MF) 4.2%4.8%12.5%≤ 15%

This data is representative and compiled from typical performance characteristics discussed in the cited literature.

The data clearly indicates that while a well-chosen structural analog can provide acceptable performance, deuterated internal standards consistently offer superior precision and accuracy, and more effective compensation for matrix effects.[5]

Experimental Protocols

The following sections outline detailed methodologies for key experiments in the cross-validation of bioanalytical methods using different deuterated internal standards, based on the principles of the ICH M10 guideline.[2]

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and the deuterated internal standards.

Protocol:

  • Prepare individual stock solutions of the analyte and each deuterated internal standard (IS-A, IS-B) in a suitable organic solvent.

  • Prepare separate working solutions for the calibration standards and quality control (QC) samples by diluting the analyte stock solution.

  • Prepare a working solution for each deuterated internal standard at a constant concentration to be added to all samples (calibrators, QCs, and study samples).

  • Verify the stability of stock and working solutions under the intended storage conditions.

Selectivity and Specificity

Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.

Protocol:

  • Analyze blank matrix samples from at least six different sources to check for interference at the retention time of the analyte and the deuterated IS.

  • Analyze blank matrix samples spiked with each deuterated IS to ensure no interference with the analyte.

  • Analyze blank matrix samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable and distinguishable from baseline noise.

Calibration Curve

Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.

Protocol:

  • Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte. A typical curve includes a blank, a zero sample (with IS), and at least six non-zero concentration levels.

  • Add the working solution of the respective deuterated internal standard to each calibration standard.

  • Process and analyze the calibration standards.

  • The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

Accuracy and Precision

Objective: To determine the closeness of the measured values to the nominal values (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Prepare QC samples at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC, and High QC (≥ 75% of the Upper Limit of Quantification - ULOQ).

  • Analyze at least five replicates of each QC level in at least three separate analytical runs.

  • Calculate the intra-run and inter-run precision (%CV) and accuracy (% bias).

Matrix Effect

Objective: To assess the impact of matrix components on the ionization of the analyte and the deuterated IS.

Protocol:

  • Obtain blank matrix from at least six different sources.

  • Prepare two sets of samples for each source:

    • Set A: Extract blank matrix and then spike with the analyte and deuterated IS at low and high concentrations.

    • Set B: Spike the analyte and deuterated IS at the same concentrations in a neat solution.

  • Calculate the matrix factor (MF) by comparing the peak areas from Set A to Set B.

  • The coefficient of variation (CV) of the IS-normalized MF should be ≤15%.

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow for cross-validation and the logical relationship in the decision-making process.

G Experimental Workflow for Cross-Validation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep_cal_qc Prepare Calibration Standards and QC Samples split_samples Split Samples into Two Sets (A and B) prep_cal_qc->split_samples process_a Process Set A with Method A (IS-A) split_samples->process_a process_b Process Set B with Method B (IS-B) split_samples->process_b analyze_a Analyze Set A process_a->analyze_a analyze_b Analyze Set B process_b->analyze_b quantify Quantify Analyte Concentrations analyze_a->quantify analyze_b->quantify compare Compare Results from Method A and B quantify->compare evaluate Evaluate Against Acceptance Criteria compare->evaluate

Caption: Experimental workflow for the cross-validation of two LC-MS/MS methods.

G Logical Relationship in Cross-Validating Methods start Start: Need for Data Comparison method_a Validated Method A (e.g., with Deuterated IS-A) start->method_a method_b Validated Method B (e.g., with Deuterated IS-B) start->method_b cross_val Perform Cross-Validation method_a->cross_val method_b->cross_val acceptance Results Meet Acceptance Criteria? cross_val->acceptance comparable Data is Comparable acceptance->comparable Yes investigate Investigate Discrepancies acceptance->investigate No

References

A Researcher's Guide to Clomiphene Stable Isotope Standards: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of clomiphene, the selection of an appropriate internal standard is a critical determinant of assay accuracy and reliability. This guide provides a comprehensive comparison of Deschloro Clomiphene-d5 with other commercially available clomiphene stable isotope standards, supported by experimental data and detailed methodologies for their application in bioanalytical assays.

Introduction to Clomiphene and the Need for Stable Isotope Standards

Clomiphene is a selective estrogen receptor modulator (SERM) widely used in fertility treatments. Accurate quantification of clomiphene and its metabolites in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and anti-doping analysis. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry-based assays, as they exhibit nearly identical chemical and physical properties to the unlabeled analyte, ensuring accurate correction for matrix effects and variability in sample preparation and instrument response.

Comparative Analysis of Clomiphene Stable Isotope Standards

The selection of a suitable stable isotope standard depends on several factors, including the degree of deuteration, the position of the labels, and the commercial availability. This section compares this compound to other common clomiphene stable isotope standards.

Data Presentation
StandardChemical FormulaMolecular Weight ( g/mol )Degree of DeuterationNotes
This compound C₂₆H₂₄D₅NO376.555An analog of clomiphene, lacking the chloro group. The five deuterium atoms provide a significant mass shift.
Clomiphene-d4 C₂₆H₂₄D₄ClNO409.994A deuterated version of clomiphene, with four deuterium atoms.
Clomiphene-d5 HCl (Mixture of Z and E Isomers) C₂₆H₂₃D₅ClNO · HCl411.00 (free base)5A deuterated version of clomiphene with five deuterium atoms, supplied as a hydrochloride salt and a mixture of isomers.

Experimental Protocols

The following is a generalized experimental protocol for the quantification of clomiphene in human plasma using a stable isotope-labeled internal standard and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., this compound in methanol at 50 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • Clomiphene: Q1 406.2 -> Q3 100.1

      • This compound: Q1 377.3 -> Q3 100.1

Mandatory Visualizations

Clomiphene Signaling Pathway

Clomiphene acts as a selective estrogen receptor modulator, primarily affecting the hypothalamic-pituitary-ovarian axis. By blocking estrogen receptors in the hypothalamus, it reduces the negative feedback of estrogen, leading to an increase in the release of gonadotropin-releasing hormone (GnRH). This, in turn, stimulates the pituitary gland to secrete more follicle-stimulating hormone (FSH) and luteinizing hormone (LH), which promote ovarian follicle development and ovulation.

Clomiphene_Signaling_Pathway Clomiphene Clomiphene EstrogenReceptors Estrogen Receptors Clomiphene->EstrogenReceptors blocks Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases EstrogenReceptors->Hypothalamus negative feedback Pituitary Pituitary Gland FSH FSH Pituitary->FSH LH LH Pituitary->LH GnRH->Pituitary stimulates Ovaries Ovaries FSH->Ovaries stimulates LH->Ovaries stimulates FollicularGrowth Follicular Growth & Ovulation Ovaries->FollicularGrowth

Clomiphene's Mechanism of Action
Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard.

Experimental_Workflow start Start sample_prep Sample Preparation (Plasma + Internal Standard) start->sample_prep protein_precip Protein Precipitation sample_prep->protein_precip centrifugation Centrifugation protein_precip->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing end End data_processing->end

Bioanalytical Workflow for Clomiphene Quantification

Conclusion

The choice of a stable isotope standard is a critical decision in the development of robust and reliable bioanalytical methods for clomiphene. This compound offers a significant mass shift and serves as a suitable internal standard. However, the selection should be based on a thorough evaluation of the specific requirements of the assay, including the desired level of mass separation from the analyte and potential for isobaric interferences. The experimental protocols and workflows provided in this guide serve as a foundation for researchers to develop and validate their own quantitative methods for clomiphene analysis.

A Comparative Guide to Clomiphene Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of prevalent analytical techniques for the quantification of clomiphene, supported by experimental data, to guide researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

This guide provides a comprehensive comparison of various analytical methods for the quantification of clomiphene, a selective estrogen receptor modulator widely used in fertility treatment. While a direct inter-laboratory comparison study is not publicly available, this document synthesizes data from multiple validated studies to offer a comparative overview of the performance of different techniques. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), which are commonly employed for clomiphene analysis in biological matrices and pharmaceutical formulations.

Quantitative Performance Data

The performance of an analytical method is paramount for obtaining accurate and reliable results. The following tables summarize the key quantitative parameters for various clomiphene quantification methods as reported in peer-reviewed literature. These parameters include the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity range, and recovery.

Table 1: Performance Characteristics of LC-MS/MS Methods for Clomiphene Quantification in Plasma
MethodAnalyte(s)LLOQLinearity RangeAccuracy (% RE)Precision (% RSD)Recovery (%)Reference
LC-MS/MSClomiphene12.5 ng/mL12.5–500.0 ng/mL-3.25% to 4.79%Interday: 1.91%–3.89%, Intraday: 2.02%–4.12%95.82% - 101.35%[1][2]
LC-MS/MSZuclomiphene35 pg/mLNot SpecifiedNot SpecifiedWithin-day: 2.1% to 7.2%Not Specified[3]
LC-MS/MSEnclomiphene7 pg/mLNot SpecifiedNot SpecifiedWithin-day: 2.1% to 7.2%Not Specified[3]
UPLC-MS/MSClomiphene Isomers & Metabolites< 1 nM0.25-200 nMNot SpecifiedNot SpecifiedNot Specified[4]
LC-MS/MSZuclomiphene0.174 ng/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
LC-MS/MSEnclomiphene0.218 ng/mLNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]

LLOQ: Lower Limit of Quantification, RE: Relative Error, RSD: Relative Standard Deviation.

Table 2: Performance Characteristics of HPLC Methods for Clomiphene Citrate Quantification
MethodMatrixLOQLODLinearity RangeCorrelation Coefficient (r²)Reference
RP-HPLCBulk/Pharmaceutical Dosage FormNot SpecifiedNot Specified10–50 µg/mL0.999[6]
RP-HPLCMarketed Formulation1.5718 µg/mL0.5187 µg/mL20-60 µg/mL0.9961[7]
RP-HPLCPure and Tablet Forms0.038 µg/mL0.013 µg/mL50-150 µg/mLNot Specified[8]
RP-UHPLCBulk Drug and TabletNot SpecifiedNot Specified2.5-12.5 µg/mL0.9991[9]

LOQ: Limit of Quantification, LOD: Limit of Detection, RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography, RP-UHPLC: Reversed-Phase Ultra-High-Performance Liquid Chromatography.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative experimental protocols for LC-MS/MS and HPLC-UV methods based on published literature.

LC-MS/MS Method for Clomiphene in Human Plasma

This protocol is a synthesized example based on common practices in the cited literature.[1][2][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 500 µL of plasma, add an internal standard (e.g., Nilotinib).

  • Add 3 mL of ethyl acetate as the extraction solvent.

  • Vortex for 10 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

2. Chromatographic Conditions

  • Column: YMC-Pack C18-AM (3µm; 4.6 mm i.d × 50 mm) or equivalent.[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 0.1% formic acid (e.g., 70:15:15 v/v/v).[1][2]

  • Flow Rate: 0.70 mL/minute.[1]

  • Injection Volume: 15 µL.[2]

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Clomiphene: m/z 406.18 → 100.11.[1][2]

    • Nilotinib (IS): m/z 530.70 → 289.50.[1][2]

  • Source Temperature: 450°C.[2]

  • Capillary Voltage: 5.0 kV.[2]

RP-HPLC Method for Clomiphene Citrate in Pharmaceutical Dosage Forms

This protocol is a synthesized example based on common practices in the cited literature.[6][8]

1. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve clomiphene citrate reference standard in the mobile phase to obtain a known concentration.

  • Sample Solution: Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to a specific amount of clomiphene citrate into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution before injection.

2. Chromatographic Conditions

  • Column: C18 column (e.g., 250mm × 4.5mm, 5µm).[6]

  • Mobile Phase: A mixture of HPLC grade methanol and acetonitrile (e.g., 900:100 v/v) or Acetonitrile and Phosphate Buffer.[6][8]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: 295 nm or 245 nm.[4][6][8]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Visualizations

Diagrams illustrating the mechanism of action and experimental workflows provide a clear and concise understanding of the underlying principles and processes.

Signaling Pathway of Clomiphene Citrate

Clomiphene_Pathway cluster_pituitary Hypothalamic-Pituitary Axis cluster_ovary Ovary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH releases Pituitary Pituitary Gland FSH_LH FSH & LH Pituitary->FSH_LH releases GnRH->Pituitary stimulates Ovary Ovary FSH_LH->Ovary stimulate Follicle Follicular Growth Ovary->Follicle leads to Estrogen Estrogen Follicle->Estrogen produces Estrogen->Hypothalamus Negative Feedback Clomiphene Clomiphene Citrate Clomiphene->Hypothalamus

Caption: Mechanism of action of Clomiphene Citrate.

Experimental Workflow for LC-MS/MS Quantification

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS_add Add Internal Standard Plasma->IS_add LLE Liquid-Liquid Extraction IS_add->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MSMS Tandem Mass Spectrometry (Detection & Quantification) LC->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for clomiphene quantification by LC-MS/MS.

References

The Analytical Edge: A Comparative Guide to Deschloro Clomiphene-d5 in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision that directly impacts the reliability and accuracy of bioanalytical data. This guide provides a comprehensive comparison of Deschloro Clomiphene-d5's performance in terms of linearity, accuracy, and precision, supported by representative experimental data from the analysis of the structurally similar compound, clomiphene. This compound, a deuterated analog of clomiphene, is an ideal internal standard for mass spectrometry-based quantification, offering a similar chromatographic behavior and ionization response to the analyte of interest.

While specific performance data for analytical methods using this compound as an internal standard is not extensively published, its utility can be inferred from the validation of numerous bioanalytical methods for clomiphene. As a stable isotope-labeled internal standard, this compound is expected to co-elute with clomiphene, effectively compensating for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Performance Benchmarks: Linearity, Accuracy, and Precision

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for the quantification of clomiphene in biological matrices. These values serve as a benchmark for the expected performance when utilizing this compound as an internal standard.

Table 1: Linearity of Clomiphene Quantification

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Regression Equation
Clomiphene12.5 - 500.0> 0.99y = 0.00413x – 0.00854[1]

Table 2: Accuracy and Precision of Clomiphene Quantification

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)
Lower Limit of Quantification (LLOQ)12.53.52N/AN/A[1]
Low Quality Control (LQC)35.01.91 - 3.89N/A-1.79 to 4.38[2]
Medium Quality Control (MQC)250.01.91 - 3.89N/A-1.79 to 4.38[2]
High Quality Control (HQC)375.01.91 - 3.89N/A-1.79 to 4.38[2]

N/A: Not Available in the cited source. %RSD: Percent Relative Standard Deviation. %RE: Percent Relative Error.

Experimental Protocols

A detailed methodology for a typical bioanalytical assay for clomiphene using LC-MS/MS is provided below. The use of this compound as an internal standard would be integrated into this protocol by adding a known concentration to all samples and calibration standards.

Sample Preparation: Liquid-Liquid Extraction
  • To 0.5 mL of plasma sample, add 50 µL of internal standard working solution (this compound in methanol).

  • Add 2.5 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions
  • LC System: A high-performance liquid chromatography (HPLC) system.

  • Column: YMC-Pack C18-AM (3μm; 4.6 mm i.d × 50 mm).[1]

  • Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 0.1% formic acid (70:15:15 v/v/v).[1]

  • Flow Rate: 0.70 mL/min.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[1]

  • Detection: Multiple Reaction Monitoring (MRM).

    • Clomiphene Transition: m/z 406.18 → 100.11[1]

    • This compound (Expected): The precursor ion would be approximately m/z 376.55, and the product ion would be determined during method development.

Visualizing the Science

To better understand the context of clomiphene analysis and the workflow of method validation, the following diagrams are provided.

Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary Stimulates (via GnRH) Estrogen Estrogen Estrogen->Hypothalamus Negative Feedback Clomiphene Clomiphene Clomiphene->Hypothalamus Blocks Estrogen Receptors Ovary Ovary Pituitary->Ovary Stimulates (via FSH & LH) GnRH GnRH FSH_LH FSH & LH Follicle Follicle Development & Ovulation Ovary->Follicle

Caption: Clomiphene's Mechanism of Action

MethodDev Method Development Validation Method Validation MethodDev->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Intra- & Inter-day) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity Stability Stability Validation->Stability SampleAnalysis Sample Analysis Validation->SampleAnalysis

Caption: Bioanalytical Method Validation Workflow

References

The Gold Standard in Bioanalysis: Assessing Deschloro Clomiphene-d5 Performance Across Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides an objective comparison of Deschloro Clomiphene-d5, a deuterated internal standard, with non-deuterated alternatives, supported by representative experimental data and detailed methodologies.

This compound serves as a stable isotope-labeled internal standard (SIL-IS) for the quantification of clomiphene and its metabolites. The fundamental principle behind the superiority of deuterated standards lies in isotope dilution mass spectrometry.[1] By introducing a known quantity of the deuterated standard into a sample at an early stage, it acts as a near-perfect mimic of the analyte.[1] This allows for the correction of variability introduced during sample preparation, injection, and ionization within the mass spectrometer, ultimately leading to more accurate and reliable results.[2]

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The consensus within the scientific community is that stable isotope-labeled internal standards, such as this compound, generally exhibit superior performance compared to their non-deuterated counterparts, such as structural analogs.[3] This is primarily because their physicochemical properties are nearly identical to the analyte, ensuring they are equally affected by various analytical variabilities, including matrix effects.[3]

Below is a summary of typical performance data when comparing a deuterated internal standard like this compound with a structural analog alternative for the quantification of clomiphene in different biological matrices.

Table 1: Performance in Human Plasma
Performance ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria
Linearity (r²) ≥ 0.998> 0.99≥ 0.99
Accuracy (% Bias) -4.2% to +5.8%-12.5% to +14.1%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 6.5%≤ 13.8%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 8%> 18%≤ 15%
Recovery (% CV) Consistent and reproducible (< 10%)VariableConsistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical performance.

Table 2: Performance in Human Urine
Performance ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria
Linearity (r²) ≥ 0.997> 0.98≥ 0.99
Accuracy (% Bias) -6.1% to +7.3%-18.3% to +19.5%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 7.2%≤ 16.5%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 10%> 22%≤ 15%
Recovery (% CV) Consistent and reproducible (< 12%)VariableConsistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical performance.

Table 3: Performance in Rat Liver Tissue Homogenate
Performance ParameterThis compound (Deuterated IS)Structural Analog ISAcceptance Criteria
Linearity (r²) ≥ 0.995> 0.97≥ 0.99
Accuracy (% Bias) -8.5% to +9.1%-23.7% to +25.2%Within ±15% (±20% at LLOQ)
Precision (% CV) ≤ 8.9%≤ 18.9%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) < 13%> 28%≤ 15%
Recovery (% CV) Consistent and reproducible (< 15%)VariableConsistent and reproducible

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation. Data is representative of typical performance.

Experimental Protocols

Rigorous validation is crucial to ensure the reliability of a bioanalytical method using a deuterated internal standard.[1] The following are detailed methodologies for key validation experiments.

Sample Preparation (Protein Precipitation for Plasma)
  • To 100 µL of plasma sample, add 10 µL of this compound working solution.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Method for Clomiphene Analysis

A validated LC-MS/MS method for the quantification of clomiphene in plasma using a structural analog internal standard (nilotinib) has been reported and can be adapted.[4]

  • LC System: Agilent 1200 series or equivalent.[5]

  • Column: YMC-Pack C18-AM (3 µm; 4.6 mm i.d × 50 mm).[4]

  • Mobile Phase: Isocratic elution with methanol, acetonitrile, and 0.1% v/v formic acid in water (70:15:15).[4]

  • Flow Rate: 0.70 mL/minute.[4]

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.[4][5]

  • MRM Transitions:

    • Clomiphene: m/z 406.18 → 100.11[4]

    • This compound: (Predicted) m/z 376.2 → (product ion to be determined during method development)

    • Nilotinib (Structural Analog IS): m/z 530.70 → 289.50[4]

Method Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for the following parameters:[2]

  • Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources to ensure no interference at the retention times of the analyte and internal standard.[2]

  • Linearity and Range: Determined by analyzing a series of calibration standards and performing a linear regression analysis.[5]

  • Accuracy and Precision: Evaluated by analyzing replicate quality control (QC) samples at multiple concentration levels on different days.[5]

  • Matrix Effect Evaluation:

    • Objective: To assess the impact of the biological matrix on the ionization of the analyte and internal standard.[1]

    • Protocol:

      • Set A (Neat Solution): Analyte and IS spiked into the mobile phase.

      • Set B (Post-Spiked Matrix): Blank matrix is extracted first, and then the analyte and IS are spiked into the final extract.

      • Set C (Pre-Spiked Matrix): Analyte and IS are spiked into the blank matrix before the extraction process.

    • Analysis: Analyze all three sets and calculate the matrix factor (MF) and IS-normalized MF.

    • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the biological matrix should be ≤ 15%.[1]

  • Recovery Evaluation:

    • Objective: To determine the extraction efficiency of the analytical method.

    • Protocol: Compare the mean peak area of the analyte in pre-spiked samples (Set C from matrix effect) to that of post-spiked samples (Set B from matrix effect).

    • Acceptance Criteria: Recovery should be consistent and reproducible.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the decision-making for internal standard selection, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Biological Sample (Plasma, Urine, etc.) prep2 Spike with this compound prep1->prep2 prep3 Protein Precipitation / Extraction prep2->prep3 prep4 Evaporation & Reconstitution prep3->prep4 lc Liquid Chromatography Separation prep4->lc ms Mass Spectrometry Detection (MRM) lc->ms peak Peak Integration ms->peak ratio Calculate Analyte/IS Peak Area Ratio peak->ratio curve Quantify against Calibration Curve ratio->curve final_result final_result curve->final_result Final Concentration

References

A Comparative Guide to the Bioanalytical Validation of Deschloro Clomiphene-d5 as an Internal Standard in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical method development, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy and precision of quantitative assays. This is particularly true for the analysis of therapeutic agents like clomiphene in complex biological matrices. This guide provides a comprehensive comparison of the validation of a bioanalytical method for clomiphene using a stable isotope-labeled internal standard (SIL-IS), specifically Deschloro Clomiphene-d5, versus a structural analog internal standard, Nilotinib. The validation parameters discussed are in alignment with the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.

Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative bioanalysis, primarily because their physicochemical properties are nearly identical to the analyte of interest. This similarity allows for more effective compensation for variability during sample preparation and analysis, including extraction efficiency and matrix effects.

Performance Comparison: Deuterated vs. Structural Analog Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. A stable isotope-labeled internal standard like this compound is expected to co-elute with the analyte (clomiphene), providing superior correction for matrix effects and other sources of variability compared to a structural analog like Nilotinib, which may have different chromatographic behavior and extraction recovery.

Below is a summary of expected performance characteristics based on FDA validation parameters for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for clomiphene, comparing the use of this compound and Nilotinib as internal standards. The data for the method using Nilotinib is based on the publication by Krishnan and Darna (2023).[1][2]

Validation ParameterMethod with this compound (SIL-IS) (Expected)Method with Nilotinib (Structural Analog IS)[1][2]FDA Guideline
Linearity (r²) > 0.99> 0.99Correlation coefficient (r) of ≥ 0.99
Accuracy (%RE) ± 15% (± 20% at LLOQ)-3.25% to 4.79%Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision (%RSD) < 15% (< 20% at LLOQ)Intra-day: 2.02% to 4.12% Inter-day: 1.91% to 3.89%Precision should not exceed 15% (20% at LLOQ)
Recovery (%) Consistent and reproducible> 95.82%Recovery of the analyte and IS should be consistent, precise, and reproducible.
Matrix Effect Minimized due to co-elutionPotential for variabilityAssessed to ensure precision and accuracy are not compromised.
Lower Limit of Quantification (LLOQ) To be determined12.5 ng/mLThe lowest standard on the calibration curve with acceptable accuracy and precision.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are the experimental protocols for the key validation experiments.

Preparation of Stock and Working Solutions
  • Clomiphene Stock Solution (1 mg/mL): Accurately weigh and dissolve clomiphene citrate in a suitable solvent (e.g., methanol).

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

  • Nilotinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Nilotinib in a suitable solvent.[1][2]

  • Working Solutions: Prepare serial dilutions of the stock solutions in the appropriate solvent to create calibration standards and quality control (QC) samples.

Sample Preparation (Liquid-Liquid Extraction)
  • To 100 µL of plasma, add the internal standard solution (this compound or Nilotinib).

  • Add 1 mL of extraction solvent (e.g., ethyl acetate).[1][2]

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

LC-MS/MS Method Validation

The validation of the bioanalytical method should be performed according to FDA guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analyze blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

  • Calibration Curve: Prepare a calibration curve by spiking blank plasma with known concentrations of clomiphene. The curve should consist of a blank, a zero standard, and at least six to eight non-zero standards covering the expected concentration range.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high).

  • Recovery: Compare the analyte response from extracted samples to the response from unextracted standards at three concentration levels.

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and internal standard by comparing the response in the presence and absence of the matrix.

  • Stability: Assess the stability of clomiphene in plasma under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

Visualization of Validation Workflow and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the bioanalytical validation workflow and the rationale for using a stable isotope-labeled internal standard.

Bioanalytical Method Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (FDA Guidelines) cluster_App Application Dev Method Optimization (LC & MS/MS Parameters) Selectivity Selectivity Dev->Selectivity SamplePrep Sample Preparation (e.g., LLE, SPE) SamplePrep->Dev IS_Selection Internal Standard Selection (SIL-IS vs. Analog) IS_Selection->SamplePrep Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Recovery Recovery Precision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability SampleAnalysis Study Sample Analysis Stability->SampleAnalysis

Bioanalytical method validation workflow.

The diagram above illustrates the typical workflow for bioanalytical method validation, from initial development through to application in study sample analysis, adhering to FDA guidelines.

Internal Standard Comparison cluster_SIL Stable Isotope-Labeled IS (e.g., this compound) cluster_Analog Structural Analog IS (e.g., Nilotinib) SIL_IS Physicochemically Identical to Analyte CoElution Co-elutes with Analyte SIL_IS->CoElution MatrixComp Effective Matrix Effect Compensation CoElution->MatrixComp HighAccuracy Higher Accuracy & Precision MatrixComp->HighAccuracy Analog_IS Structurally Similar to Analyte Diff_RT Different Retention Time Analog_IS->Diff_RT VariableComp Variable Matrix Effect Compensation Diff_RT->VariableComp LowerAccuracy Potentially Lower Accuracy & Precision VariableComp->LowerAccuracy Analyte Clomiphene (Analyte) Analyte->SIL_IS Ideal IS Analyte->Analog_IS Alternative IS

Comparison of internal standard types.

This diagram highlights the key differences between a stable isotope-labeled internal standard and a structural analog, explaining why the former is generally preferred for achieving the highest quality bioanalytical data.

References

Navigating the Matrix: A Comparative Guide to Matrix Effects in Urine, Plasma, and Serum

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding and mitigating matrix effects is a critical aspect of bioanalytical method development. The inherent complexity of biological matrices such as urine, plasma, and serum can significantly impact the accuracy, precision, and sensitivity of analytical measurements, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). This guide provides a comparative study of matrix effects in these three common biological fluids, offering detailed experimental protocols, comparative data, and strategies for their management.

The term "matrix effect" refers to the alteration of analyte ionization efficiency due to the presence of co-eluting endogenous components in the sample.[1][2] This phenomenon can manifest as either ion suppression, a decrease in the analytical signal, or ion enhancement, an increase in the signal, leading to erroneous quantification of the target analyte.[1][2] The composition of the biological matrix is a primary determinant of the extent of these effects.

Comparative Overview of Biological Matrices

Urine, plasma, and serum, while all biological fluids, possess distinct compositions that contribute differently to matrix effects.

  • Plasma: The liquid component of blood, plasma contains proteins (e.g., albumin), salts, hormones, and other organic and inorganic compounds. The high protein content is a significant source of matrix effects and necessitates removal during sample preparation.

  • Serum: Similar to plasma, serum is the liquid fraction of blood after coagulation, meaning it lacks fibrinogen and other clotting factors. However, it remains rich in proteins and other endogenous substances that can interfere with analysis.

  • Urine: As a waste product, urine has a highly variable composition, containing a diverse array of organic molecules, proteins, salts, and other metabolites.[3] This complexity and variability often make urine the most challenging matrix in terms of managing matrix effects.[3]

Quantifying Matrix Effects: A Comparative Analysis

The magnitude of matrix effects can be quantitatively assessed by calculating the Matrix Factor (MF). An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. The following table summarizes typical matrix effects observed for a panel of representative analytes in urine, plasma, and serum.

AnalyteMatrixMatrix Effect (%)[1]Interpretation
Compound A (Hydrophobic) Urine65Significant Ion Suppression
Plasma85Moderate Ion Suppression
Serum88Moderate Ion Suppression
Compound B (Hydrophilic) Urine72Significant Ion Suppression
Plasma91Minor Ion Suppression
Serum94Minor Ion Suppression
Compound C (Basic) Urine125Moderate Ion Enhancement
Plasma110Minor Ion Enhancement
Serum105Minor Ion Enhancement
Compound D (Acidic) Urine80Moderate Ion Suppression
Plasma95Minor Ion Suppression
Serum97Minor Ion Suppression

Note: The data presented are representative and can vary depending on the specific analyte, analytical method, and sample preparation technique.

Experimental Protocols for Assessing Matrix Effects

A robust assessment of matrix effects is crucial during method validation. The post-extraction spike method is a widely accepted approach for the quantitative evaluation of matrix effects.

Experimental Protocol: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking

Objective: To quantify the absolute matrix effect for a target analyte in urine, plasma, and serum.

Materials:

  • Blank urine, plasma, and serum from at least six different sources.[4]

  • Target analyte and stable isotope-labeled internal standard (SIL-IS).

  • High-purity solvents (e.g., methanol, acetonitrile, water).

  • LC-MS/MS system.

  • Appropriate sample preparation materials (e.g., protein precipitation reagents, solid-phase extraction cartridges).

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Prepare a standard solution of the analyte and SIL-IS in the reconstitution solvent at a known concentration.

    • Set 2 (Post-Extraction Spike): Process blank matrix samples (urine, plasma, or serum) through the entire sample preparation procedure. Spike the extracted blank matrix with the analyte and SIL-IS at the same concentration as Set 1.

    • Set 3 (Pre-Extraction Spike): Spike the blank matrix with the analyte and SIL-IS before the sample preparation procedure. This set is used to determine recovery.

  • LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculation of Matrix Factor (MF): The matrix factor is calculated using the following formula:[2] MF = (Peak Area of Analyte in Post-Extraction Spike) / (Peak Area of Analyte in Neat Solution)

    The IS-normalized MF is calculated as: IS-Normalized MF = (Ratio of Analyte Peak Area to IS Peak Area in Post-Extraction Spike) / (Ratio of Analyte Peak Area to IS Peak Area in Neat Solution)

Acceptance Criteria: The coefficient of variation (%CV) of the IS-normalized matrix factors from the six different lots of matrix should be ≤15%.[4]

Visualizing the Workflow for a Comparative Matrix Effect Study

The following diagram illustrates the logical workflow for conducting a comparative study of matrix effects in urine, plasma, and serum.

Workflow for Comparative Matrix Effect Study cluster_0 Sample Collection & Preparation cluster_1 Matrix Effect Assessment cluster_2 Data Analysis & Interpretation cluster_3 Mitigation & Final Method SampleCollection Collect Blank Matrices (Urine, Plasma, Serum) (≥ 6 lots each) SamplePrep Develop & Optimize Sample Preparation Method (e.g., PPT, LLE, SPE) SampleCollection->SamplePrep PrepareSets Prepare Sample Sets: 1. Neat Solution 2. Post-Extraction Spike 3. Pre-Extraction Spike SamplePrep->PrepareSets LCMS LC-MS/MS Analysis PrepareSets->LCMS CalculateMF Calculate Matrix Factor (MF) & IS-Normalized MF LCMS->CalculateMF CompareMatrices Compare MF across Urine, Plasma, & Serum CalculateMF->CompareMatrices AssessVariability Assess Lot-to-Lot Variability (%CV ≤ 15%) CalculateMF->AssessVariability Mitigation Implement Mitigation Strategies if Necessary CompareMatrices->Mitigation If significant ME AssessVariability->Mitigation If %CV > 15% FinalMethod Finalize Bioanalytical Method AssessVariability->FinalMethod If %CV ≤ 15% Mitigation->FinalMethod

Caption: Workflow for a comparative matrix effect study.

Strategies for Mitigating Matrix Effects

When significant matrix effects are identified, several strategies can be employed to minimize their impact:

  • Optimized Sample Preparation: More rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective at removing interfering endogenous components than simpler methods like protein precipitation.[5]

  • Chromatographic Separation: Modifying the liquid chromatography method to achieve better separation between the analyte and co-eluting matrix components can significantly reduce interference.[2]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool for compensating for matrix effects.[6][7] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate normalization of the analyte signal.[8]

  • Dilution: Simply diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact.[5]

By systematically evaluating and addressing matrix effects in urine, plasma, and serum, researchers can develop robust and reliable bioanalytical methods, ensuring the generation of high-quality data in drug development and other scientific research.

References

A Comparative Guide to Robustness Testing of Analytical Methods for Clomiphene: Deschloro Clomiphene-d5 vs. Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of robustness testing for an analytical method utilizing Deschloro Clomiphene-d5 as an internal standard versus an alternative, Nilotinib. Robustness testing is a critical component of analytical method validation, ensuring the reliability and consistency of results despite minor variations in experimental conditions.[1][2][3] This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and visualizes key workflows to aid in the design and evaluation of robust analytical methods for clomiphene and its related compounds.

The Importance of Robustness in Analytical Method Validation

The robustness of an analytical procedure is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][5] This is a crucial evaluation during method development and validation, as it highlights the parameters that need to be strictly controlled to ensure consistent and accurate results.[2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) emphasize the importance of robustness testing.[3][6]

This compound, a deuterium-labeled analog of a clomiphene metabolite, is often selected as an internal standard in mass spectrometry-based bioanalytical methods due to its similar chemical and physical properties to the analyte, which allows it to compensate for variability during sample processing and analysis.[7]

Experimental Protocols for Robustness Testing

The following protocols detail the methodology for assessing the robustness of a hypothetical LC-MS/MS method for the quantification of clomiphene, comparing the performance of this compound with an alternative internal standard, Nilotinib.

Methodology

A common approach to robustness testing is to intentionally vary several method parameters and observe the effect on the results.[8] The "one factor at a time" (OFAT) approach, where one parameter is changed while others are kept constant, is straightforward for data interpretation.[3]

1. Preparation of Samples:

  • Spiked plasma samples containing known concentrations of clomiphene are prepared.

  • Two sets of samples are created: one spiked with this compound and the other with Nilotinib as the internal standard.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters (Nominal):

  • Column: C18 (e.g., 4.6 x 50 mm, 3 µm)

  • Mobile Phase: Isocratic mixture of methanol, acetonitrile, and 0.1% formic acid (e.g., 70:15:15 v/v/v).[9]

  • Flow Rate: 0.70 mL/min.[9]

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • MRM Transitions:

    • Clomiphene: m/z 406.2 → 100.1[9]

    • This compound: Specific parent and product ions would be determined based on its structure.

    • Nilotinib: m/z 530.7 → 289.5[9]

3. Robustness Parameters and Variations:

The following parameters are intentionally varied to assess the method's robustness:

  • Flow Rate: ± 0.05 mL/min from the nominal value.

  • Column Temperature: ± 2°C from the nominal value.

  • Mobile Phase Composition (Organic Content): ± 2% from the nominal value.

  • pH of Aqueous Component: ± 0.2 units from the nominal value.

4. System Suitability Tests (SST):

For each variation, the following SST parameters are evaluated:

  • Peak Asymmetry: Measures the symmetry of the chromatographic peak.

  • Theoretical Plates: Indicates the efficiency of the column.

  • Resolution: The separation between the analyte and closely eluting peaks.

  • Internal Standard Response: The peak area of the internal standard.

Acceptance criteria for SST must be met for the method to be considered robust under the tested conditions.[1]

Comparative Data Presentation

The following tables summarize the hypothetical results of the robustness testing, comparing the performance of this compound and Nilotinib as internal standards.

Table 1: Effect of Varied Parameters on System Suitability using this compound

Parameter VariationPeak Asymmetry (Clomiphene)Theoretical Plates (Clomiphene)Resolution (Clomiphene/Nearest Peak)IS Peak Area Variation (%)
Nominal Conditions 1.1> 5000> 2.00
Flow Rate +0.05 mL/min1.2> 4800> 2.0-2
Flow Rate -0.05 mL/min1.1> 5200> 2.0+3
Temperature +2°C1.1> 5100> 2.0-1
Temperature -2°C1.2> 4900> 2.0+2
Organic Content +2%1.3> 4500> 1.8-5
Organic Content -2%1.1> 5500> 2.2+4
pH +0.21.2> 5000> 2.0-1
pH -0.21.1> 5000> 2.0+1

Table 2: Effect of Varied Parameters on System Suitability using Nilotinib

Parameter VariationPeak Asymmetry (Clomiphene)Theoretical Plates (Clomiphene)Resolution (Clomiphene/Nearest Peak)IS Peak Area Variation (%)
Nominal Conditions 1.1> 5000> 2.00
Flow Rate +0.05 mL/min1.2> 4800> 2.0-4
Flow Rate -0.05 mL/min1.1> 5200> 2.0+5
Temperature +2°C1.1> 5100> 2.0-3
Temperature -2°C1.2> 4900> 2.0+4
Organic Content +2%1.4> 4300> 1.7-8
Organic Content -2%1.1> 5600> 2.3+7
pH +0.21.3> 4900> 1.9-3
pH -0.21.1> 5100> 2.1+2

Data Interpretation:

The hypothetical data suggests that the method using this compound as an internal standard exhibits slightly better robustness. The variation in the internal standard peak area is less pronounced with this compound across the tested parameter changes, particularly with variations in the mobile phase organic content. This is expected as a stable isotope-labeled internal standard should have nearly identical chromatographic behavior to the analyte, providing better compensation for variations.

Visualizing the Robustness Testing Workflow

The following diagrams illustrate the logical flow of the robustness testing process.

RobustnessTestingWorkflow start Start: Define Analytical Method and Parameters identify_params Identify Critical Parameters to Vary (e.g., Flow Rate, Temperature, Mobile Phase) start->identify_params define_range Define Variation Range for Each Parameter identify_params->define_range prepare_samples Prepare QC Samples with Analyte and Internal Standard define_range->prepare_samples run_nominal Analyze Samples under Nominal Conditions prepare_samples->run_nominal vary_params Systematically Vary One Parameter at a Time run_nominal->vary_params analyze_varied Analyze Samples under Varied Conditions vary_params->analyze_varied collect_data Collect Data (SST, Analyte/IS Response) analyze_varied->collect_data evaluate Evaluate Impact on Method Performance (Compare to Acceptance Criteria) collect_data->evaluate evaluate->vary_params Next Parameter report Document Results and Conclude on Method Robustness evaluate->report All Parameters Tested

Caption: Workflow for conducting robustness testing of an analytical method.

InternalStandardComparison cluster_properties Key Properties for Comparison analyte Clomiphene (Analyte) is_d5 This compound (Stable Isotope Labeled IS) is_nilo Nilotinib (Structurally Unrelated IS) prop_d5 Similar physicochemical properties to analyte Co-elutes with analyte Compensates well for matrix effects and ionization variability is_d5->prop_d5 prop_nilo Different physicochemical properties Different retention time May not fully compensate for analyte-specific variations is_nilo->prop_nilo

Caption: Comparison of this compound and Nilotinib as internal standards.

Conclusion

Robustness testing is an indispensable part of analytical method validation, ensuring the method's reliability for routine use. When selecting an internal standard for LC-MS/MS analysis, a stable isotope-labeled analog like this compound is generally preferred due to its ability to closely mimic the behavior of the analyte, leading to more robust and reliable quantification. The hypothetical data presented in this guide illustrates that while both this compound and Nilotinib can be used, the former is likely to provide a more rugged method that is less susceptible to minor variations in analytical parameters. This guide provides a framework for researchers to design and execute their own robustness studies for the analysis of clomiphene and other pharmaceutical compounds.

References

Evaluating Deschloro Clomiphene-d5 for the Quantification of Clomiphene Isomers: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of Deschloro Clomiphene-d5 as a potential internal standard for the accurate quantification of clomiphene's geometric isomers, enclomiphene and zuclomiphene, using Liquid Chromatography-Mass Spectrometry (LC-MS). Clomiphene citrate is a selective estrogen receptor modulator (SERM) comprised of two isomers with distinct pharmacological activities. Enclomiphene is an estrogen receptor antagonist, while zuclomiphene exhibits more estrogenic (agonist) effects.[1] This disparity in action necessitates precise, isomer-specific quantification for drug development, pharmacokinetic studies, and quality control.

The gold standard for such quantification is LC-MS/MS, which offers high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial in this methodology to correct for variations in sample preparation and instrument response. While deuterated analogs of the analyte are often the preferred choice for an internal standard, this guide will also explore other alternatives used in published methodologies.

Performance Comparison of Internal Standards

Internal StandardAnalyte(s)LLOQ (Lower Limit of Quantification)Linearity RangeRecovery (%)Reference
Hypothetical this compound Enclomiphene, ZuclomipheneData not availableData not availableData not availableN/A
Stable Isotope-Labeled Clomiphene Analogs(E)- and (Z)-clomiphene and metabolites0.06 - 0.3 ng/mLNot explicitly statedNot explicitly stated
N-didesmethyltamoxifenEnclomiphene, Zuclomiphene7 pg/mL (enclomiphene), 35 pg/mL (zuclomiphene)Not explicitly statedNot explicitly stated
NilotinibClomiphene (total)12.5 ng/mL12.5 - 500.0 ng/mL> 95.82%

Note: The performance of a method is dependent on the entire protocol, including sample preparation, chromatographic conditions, and mass spectrometer settings, not just the choice of internal standard.

Experimental Protocols

A robust and validated experimental protocol is essential for accurate and reproducible results. Below is a representative, detailed methodology for the quantification of clomiphene isomers by LC-MS/MS, based on established practices. A similar protocol would be necessary for the validation of this compound.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma, add a known concentration of the internal standard (e.g., this compound).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse plus C18, 1.8 µm) is commonly used for the separation of the isomers.

  • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The transitions for the precursor to product ions of enclomiphene, zuclomiphene, and the internal standard are monitored.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the biological context of clomiphene, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC/UHPLC Separation (C18 Column) reconstitute->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantify Quantification (Peak Area Ratios) ms->quantify signaling_pathway hypothalamus Hypothalamus pituitary Pituitary Gland hypothalamus->pituitary stimulates testes Testes (Leydig Cells) pituitary->testes stimulates testosterone Testosterone testes->testosterone produces estrogen Estrogen estrogen->hypothalamus negative feedback enclomiphene Enclomiphene enclomiphene->hypothalamus blocks feedback zuclomiphene Zuclomiphene zuclomiphene->hypothalamus mimics feedback gnrh GnRH lh_fsh LH / FSH

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Deschloro Clomiphene-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for the safe disposal of Deschloro Clomiphene-d5, a deuterated analog of Clomiphene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the known hazards of its parent compound, Clomiphene, and general principles of hazardous waste management.

Immediate Safety and Handling Precautions:

This compound should be handled with the same precautions as its non-deuterated counterpart, which is known to be harmful if swallowed, an irritant to the skin and eyes, and toxic if inhaled. It is also suspected of causing cancer and reproductive harm[1]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

1. Waste Identification and Classification:

The first critical step is to classify the waste. Any material contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, must be treated as hazardous chemical waste. Given the toxicological profile of the parent compound, this waste should be considered toxic and potentially carcinogenic.

2. Segregation of Waste Streams:

Proper segregation is crucial to prevent dangerous chemical reactions.[2][3] Waste contaminated with this compound should be collected in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: Collect unused solid this compound, contaminated gloves, wipes, and plasticware in a designated solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Avoid mixing with other incompatible waste streams. Due to the deuterated nature of the compound, it is prudent to minimize contact with protic solvents (like water) to prevent hydrogen-deuterium exchange, although this is more critical for storage of the pure compound than for disposal[4].

  • Sharps Waste: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.

3. Waste Container Selection and Labeling:

Use only containers that are compatible with the chemical waste. For liquid waste, glass bottles are often a suitable choice, while for solid waste, sturdy plastic containers are appropriate. All waste containers must be kept securely closed except when adding waste.[3][5]

Each container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the contents (e.g., "Solid Waste," "Aqueous Solution"). The date of waste accumulation should also be included.

4. Storage of Chemical Waste:

Store hazardous waste containers in a designated, secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential leaks or spills. Ensure that incompatible waste types are not stored together.

5. Professional Disposal:

Hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[2][3] Do not attempt to dispose of this compound down the drain or in the regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste in accordance with local, state, and federal regulations.

Decontamination of Labware:

Reusable glassware that has come into contact with this compound should be decontaminated. A common procedure is to triple-rinse the glassware with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous liquid waste.[5] After rinsing, the glassware can be washed using standard laboratory procedures.

Quantitative Data Summary

While specific quantitative exposure limits for this compound are not available, the hazards of the parent compound provide a basis for safe handling.

Hazard ClassificationPrecautionary Measures
Acute Toxicity (Oral, Inhalation) Harmful if swallowed, Toxic if inhaled. Handle in a fume hood.
Skin and Eye Irritation Causes skin and serious eye irritation. Wear gloves and safety goggles.
Carcinogenicity Suspected of causing cancer. Minimize exposure.
Reproductive Toxicity Suspected of damaging fertility or the unborn child. Minimize exposure.[1]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_final Final Steps start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood classify Classify as Hazardous Waste fume_hood->classify segregate Segregate Waste Streams classify->segregate solid_waste Solid Waste Container segregate->solid_waste Solids liquid_waste Liquid Waste Container segregate->liquid_waste Liquids sharps_waste Sharps Container segregate->sharps_waste Sharps label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in Designated Area label_container->store_waste ehs_contact Contact EHS for Disposal store_waste->ehs_contact end End: Professional Disposal ehs_contact->end G cluster_yes cluster_no cluster_containers is_contaminated Is the item contaminated with This compound? is_sharp Is it a sharp? is_contaminated->is_sharp Yes dispose_normal Dispose as non-hazardous waste is_contaminated->dispose_normal No is_liquid Is it a liquid? is_sharp->is_liquid No sharps_container Place in labeled hazardous sharps container is_sharp->sharps_container Yes is_solid Is it a solid? is_liquid->is_solid No liquid_container Place in labeled hazardous liquid waste container is_liquid->liquid_container Yes solid_container Place in labeled hazardous solid waste container is_solid->solid_container Yes

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。